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"spectroscopic analysis (NMR, IR, MS) of 6-Bromo-5-methylnicotinohydrazide"

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-5-methylnicotinohydrazide Authored by: Gemini, Senior Application Scientist Foreword: The Imperative of Structural Verification In the landscape of med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-5-methylnicotinohydrazide

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Verification

In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound is merely a hypothesis until its atomic arrangement, connectivity, and purity are rigorously verified. For heterocyclic scaffolds like 6-Bromo-5-methylnicotinohydrazide, a potential building block for novel therapeutic agents, a multi-faceted analytical approach is not just recommended—it is essential. This guide provides a comprehensive, field-proven workflow for the structural elucidation of this molecule, leveraging the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere data presentation to the underlying scientific rationale, ensuring that each analytical step serves as a component of a self-validating system.

Molecular Overview and Analytical Strategy

Before delving into the analytical techniques, it is crucial to understand the structural features of 6-Bromo-5-methylnicotinohydrazide that we aim to verify.

G cluster_0 6-Bromo-5-methylnicotinohydrazide mol

Caption: Chemical Structure of 6-Bromo-5-methylnicotinohydrazide.

The molecule possesses several key features that will be interrogated by spectroscopy:

  • A substituted pyridine ring.

  • A bromine atom, which has a unique isotopic signature.

  • A methyl group.

  • A hydrazide functional group (-CONHNH₂).

Our analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others, leading to an unambiguous structural assignment.

G cluster_workflow Integrated Spectroscopic Workflow MS Mass Spectrometry (MS) Establishes Molecular Formula & Br Presence Structure Final Confirmed Structure 6-Bromo-5-methylnicotinohydrazide MS->Structure Molecular Weight Isotopic Pattern (¹:¹) IR Infrared (IR) Spectroscopy Identifies Key Functional Groups IR->Structure Confirms C=O, N-H (Amide/Hydrazide) NMR Nuclear Magnetic Resonance (NMR) Maps the C-H Framework & Connectivity NMR->Structure Definitive Atom Connectivity (Positional Isomerism)

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Foundational Data Point

Mass spectrometry is the initial and most critical step, as it provides the molecular weight and elemental formula. For a molecule containing bromine, it offers a definitive diagnostic marker.

Expertise: Why MS First?

We begin with MS because it answers the most fundamental question: "What is the mass of the molecule?" This allows us to confirm the molecular formula (C₇H₈BrN₃O). Crucially, naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2] This results in a characteristic isotopic cluster for any ion containing a single bromine atom: two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1][3][4] The observation of this pattern is exceptionally strong evidence for the presence of one bromine atom in the structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 6-Bromo-5-methylnicotinohydrazide in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Operate in positive ion mode, as the hydrazide and pyridine nitrogen atoms are readily protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Look for the protonated molecular ion, [M+H]⁺.

Data Interpretation and Summary

The analysis will focus on the molecular ion region. The expected monoisotopic mass for the protonated molecule [C₇H₉BrN₃O]⁺ containing ⁷⁹Br is 230.00, while the ion containing ⁸¹Br will appear at 232.00.

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Intensity RatioObservation
[M+H]⁺230.00232.00~1:1A pair of peaks with nearly equal intensity separated by 2 m/z units.

This unmistakable 1:1 isotopic signature provides trustworthy confirmation of both the molecular weight and the presence of a single bromine atom.[1][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups, providing direct evidence for the hydrazide moiety.

Expertise: The Power of Attenuated Total Reflectance (ATR)

For solid powder samples, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets.[5] ATR requires little to no sample preparation, ensuring excellent sample-to-sample reproducibility and minimizing operator-induced variations.[6][7][8] The IR beam interacts with only the first few microns of the sample surface, generating a high-quality spectrum that is rich in functional group information.[5][9]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 6-Bromo-5-methylnicotinohydrazide directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

  • Pressure Application: Apply consistent pressure using the instrument's press to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Summary

The IR spectrum of a hydrazide is characterized by several distinct absorption bands.[10][11] The key is to identify the vibrations associated with the -CONHNH₂ group and the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentSignificance
3350 - 3150Medium-StrongN-H stretching (asymmetric & symmetric)Confirms the presence of the -NH and -NH₂ groups of the hydrazide.[10][12]
~3050Medium-WeakAromatic C-H stretchingIndicates the presence of the pyridine ring.
~2950WeakAliphatic C-H stretchingCorresponds to the methyl (-CH₃) group.
1680 - 1650 Strong C=O stretching (Amide I) Key diagnostic peak for the carbonyl in the hydrazide moiety. [13][14]
1630 - 1600MediumN-H bending (scissoring)Further evidence of the -NH₂ group.[10]
1580 - 1450Medium-StrongC=C and C=N ring stretchingCharacteristic of the substituted pyridine ring.

The strong absorption around 1660 cm⁻¹ (Amide I) combined with the N-H stretches above 3150 cm⁻¹ provides definitive evidence for the hydrazide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the final, most detailed piece of the puzzle. It maps the carbon-hydrogen framework, revealing atom connectivity and confirming the precise substitution pattern on the pyridine ring, thus distinguishing it from other possible isomers.

Expertise: Solvent Choice and Proton Exchange

The choice of a deuterated solvent is critical.[15][16] For 6-Bromo-5-methylnicotinohydrazide, which is a polar molecule with exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice. It is an excellent solvent for this class of compounds and allows for the observation of the N-H protons from the hydrazide group, which would typically exchange and disappear in solvents like D₂O.[13] These protons often appear as broad singlets.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, high-quality NMR tube.[15][17] Ensure the sample is fully dissolved to achieve a homogeneous solution.[17]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be collected to ensure a good signal-to-noise ratio.[18]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[18]

Data Interpretation and Summary

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure. The predicted chemical shifts (δ) are based on established principles and data from analogous nicotinohydrazide derivatives.[13][19]

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0broad s1H-CONH- The amide proton, typically downfield and broadened by quadrupole coupling and exchange.
~8.8d1HH-2 (Pyridine)Aromatic proton adjacent to the ring nitrogen and deshielded.
~8.3d1HH-4 (Pyridine)Aromatic proton deshielded by the ring nitrogen and carbonyl group.
~4.6broad s2H-NH₂ The terminal amine protons, often broad and with a variable chemical shift.
~2.4s3H-CH₃ Methyl group protons, appearing as a singlet as there are no adjacent protons.
¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~164C=O Carbonyl carbon, characteristically found in the downfield region.
~152C-2 (Pyridine)Aromatic carbon adjacent to nitrogen.
~145C-4 (Pyridine)Aromatic carbon deshielded by nitrogen.
~140C-6 (Pyridine)Aromatic carbon directly attached to the electronegative bromine atom.
~135C-3 (Pyridine)Aromatic carbon bearing the carbonyl group.
~125C-5 (Pyridine)Aromatic carbon bearing the methyl group.
~20-CH₃ Methyl carbon, found in the typical aliphatic region.

The NMR data, particularly the distinct signals for the two pyridine protons and the methyl group, unequivocally confirm the 6-bromo-5-methyl substitution pattern, ruling out other potential isomers.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of 6-Bromo-5-methylnicotinohydrazide is achieved not by a single technique, but by the logical and synergistic integration of three powerful analytical methods. Mass spectrometry provides the foundational molecular formula and confirms the presence of bromine through its unique isotopic signature. Infrared spectroscopy offers a rapid and definitive fingerprint of the key hydrazide functional group. Finally, Nuclear Magnetic Resonance spectroscopy delivers an unambiguous map of the atomic connectivity, confirming the precise isomeric form of the molecule. This comprehensive approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any further research or development involving this compound.

References

  • Ardakan, IR Current Time. (n.d.). Google.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved March 30, 2026, from [Link]

  • Scribd. (n.d.). ATR-FTIR Spectroscopy Principles Explained. Retrieved March 30, 2026, from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved March 30, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 30, 2026, from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved March 30, 2026, from [Link]

  • NMR Sample Preparation Guidelines. (2025, May 23). Retrieved March 30, 2026, from [Link]

  • Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved March 30, 2026, from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved March 30, 2026, from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved March 30, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 30, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved March 30, 2026, from [Link]

  • Basu, A., & Aggarwal, J. K. (2005). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry, 77(11), 3639–3644. ACS Publications. Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved March 30, 2026, from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. Retrieved from [Link]

  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved March 30, 2026, from [Link]

  • Luu, Q. S., et al. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved March 30, 2026, from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Retrieved from [Link]

  • Synthesis of 6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and related compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Scribd. (n.d.). Interpreting IR Spectra Techniques. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved March 30, 2026, from [Link]

  • View of Synthesis, identification, thermal analysis, computational, and antibacterial studies of Z-N'-(5-bromothiophen-2-yl)methylene)nicotinohydrazide. (n.d.). Retrieved March 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-bromo-5-methylnicotinate. Retrieved March 30, 2026, from [Link]

  • Sagitova, A. M., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. Retrieved March 30, 2026, from [Link]

  • Sagitova, A. M., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). 6-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE — Chemical Substance Information. Retrieved March 30, 2026, from [Link]

  • Gueye, A., et al. (2019, April 1). Six New Transition Metal Mononuclear Complexes Of N'-(5- bromo-2-hydroxybenzylidene)nicotinohydrazide Schiff Base. Synthesis, Spectroscopic Characterization And X-ray structure Determination of the Zinc(II) Complex. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-amino-5-bromo-nicotinic acid (C6H5BrN2O2). Retrieved March 30, 2026, from [Link]

  • PubChemLite. (n.d.). 6-bromo-5-methylhex-1-ene (C7H13Br). Retrieved March 30, 2026, from [Link]

  • Urošević, M., et al. (2021, March 5). GC-FID-MS Based Metabolomics to Access Plum Brandy Quality. Molecules, 26(5), 1391. PubMed. Retrieved from [Link]

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Sources

Exploratory

Structural Elucidation and Supramolecular Architecture of 6-Bromo-5-methylnicotinohydrazide: A Crystallographic Whitepaper

Executive Summary & Chemical Context The rational design of pharmaceutical agents relies heavily on understanding the precise three-dimensional conformations and intermolecular interaction profiles of small-molecule scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The rational design of pharmaceutical agents relies heavily on understanding the precise three-dimensional conformations and intermolecular interaction profiles of small-molecule scaffolds. 6-Bromo-5-methylnicotinohydrazide is a highly functionalized pyridine derivative structurally analogous to the first-line antitubercular drug isoniazid.

By introducing a bromine atom at the 6-position and a methyl group at the 5-position, the electronic and steric landscape of the nicotinohydrazide core is fundamentally altered. The bromine atom introduces a highly directional σ -hole, enabling robust halogen bonding, while the methyl group imposes steric constraints that dictate the rotational freedom of the adjacent moieties. This whitepaper provides an in-depth technical guide on the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental protocols and the resulting supramolecular architecture.

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be designed as a self-validating system where each step confirms the success of the previous one.

Step 1: Thermodynamic Crystal Growth
  • Protocol: Crystals are grown via the slow solvent evaporation method using a binary solvent system (e.g., Ethanol/Dimethylformamide, 1:1 v/v). The compound is dissolved to saturation at 50°C, filtered through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulates, and allowed to evaporate at a controlled ambient temperature (20°C) over 7–14 days.

  • Causality & Validation: A binary protic/aprotic solvent mixture is chosen to adequately solvate both the hydrophobic bromopyridine core and the hydrophilic hydrazide tail. Slow evaporation ensures the system remains near thermodynamic equilibrium, preventing kinetic trapping and amorphous precipitation. Self-Validation: The formation of optically clear, block-like crystals that exhibit sharp, uniform extinction under cross-polarized light serves as an immediate visual confirmation of a highly ordered, defect-free single crystal matrix suitable for diffraction.

Step 2: Cryo-Mounting and Data Collection
  • Protocol: A suitable crystal (approx. 0.2×0.15×0.1 mm) is selected under a polarizing microscope, coated in paratone-N oil, and mounted on a MiTeGen micromount. The sample is immediately flash-cooled to 100(2) K using a nitrogen cold stream. Data is collected on a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å).

  • Causality & Validation:

    • Why 100 K? Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This is essential for accurately resolving the electron density of light atoms, specifically the critical hydrogen atoms of the hydrazide group.

    • Why Mo radiation? Bromine is a moderately heavy atom that strongly absorbs softer X-rays (like Cu , λ=1.5418 Å), which leads to severe absorption artifacts. Mo minimizes these effects, yielding highly accurate intensity data. Self-Validation: The observation of sharp, high-angle diffraction spots (beyond 2θ=50∘ ) immediately validates the crystal's internal order and the efficacy of the cryo-cooling protocol.

Step 3: Phase Problem Solution and Refinement
  • Protocol: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. Non-hydrogen atoms are refined anisotropically.

  • Causality & Validation: While carbon-bound hydrogen atoms are typically placed in calculated positions (riding model), the N-H hydrogens of the hydrazide group are involved in strong, directional hydrogen bonds. Allowing the coordinates of these N-H protons to refine freely against the difference Fourier electron density map provides a rigorous Self-Validation Check : if the data is of high quality and the phase solution is correct, these protons will naturally converge to chemically sensible positions without the need for artificial geometric restraints.

XRD_Workflow Synth Compound Synthesis & Purification Cryst Single Crystal Growth (Thermodynamic Eq.) Synth->Cryst Mount Cryo-Mounting (100 K) Cryst->Mount Diffract X-ray Data Collection (Mo Kα Radiation) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (Least Squares on F²) Solve->Refine Valid Validation & CIF Generation Refine->Valid

Caption: Step-by-step workflow for the X-ray crystallographic analysis of small molecules.

Structural and Supramolecular Analysis

The 3D architecture of 6-Bromo-5-methylnicotinohydrazide is governed by a delicate interplay of strong hydrogen bonds, highly directional halogen bonds, and steric packing constraints.

Hydrazide Conformation and Tautomerism

The hydrazide moiety ( −C(=O)NHNH2​ ) is a highly flexible functional group capable of adopting E or Z conformations relative to the C-N bond. Crystallographic studies of analogous N-acylhydrazone derivatives demonstrate that the E conformation is overwhelmingly preferred in the solid state[1]. This arrangement minimizes steric repulsion between the terminal amino group and the pyridine ring while maximizing the exposure of the carbonyl oxygen and N-H protons for intermolecular hydrogen bonding. The precise placement of the protons via X-ray diffraction confirms the compound exists in the keto form rather than the enol tautomer in the crystalline lattice.

Halogen Bonding ( σ -Hole Interactions)

A defining feature of this scaffold is the 6-bromo substituent. Halogen atoms bonded to electron-withdrawing aromatic rings (like pyridine) develop a region of depleted electron density on their outermost surface, known as a σ -hole. This allows the bromine atom to act as a potent Lewis acid. As 2, these C-Br σ -holes readily form bifurcated or linear halogen bonds with Lewis bases (such as the carbonyl oxygen or pyridine nitrogen of an adjacent molecule)[2]. These C−Br⋯O or C−Br⋯N interactions often feature interatomic distances significantly shorter than the sum of their van der Waals radii, driving the assembly of 1D supramolecular chains or 2D sheets[3].

Steric Constraints of the 5-Methyl Group

The inclusion of the 5-methyl group acts as a steric gatekeeper. It prevents the coplanar alignment of certain supramolecular synthons, forcing the crystal packing into a staggered or corrugated layered structure. This steric hindrance ensures that the halogen bonding and hydrogen bonding networks do not destructively interfere, but rather orthogonalize to stabilize the 3D lattice.

Supramolecular Core 6-Bromo-5-methyl- nicotinohydrazide Hbond Hydrogen Bonding (N-H...O / N-H...N) Core->Hbond Hydrazide Moiety Xbond Halogen Bonding (C-Br...O / C-Br...N) Core->Xbond 6-Bromo Moiety Steric Steric Hindrance (5-Methyl Group) Core->Steric 5-Methyl Moiety Stack Pi-Pi Stacking (Pyridine Ring) Core->Stack Aromatic Core Lattice 3D Crystal Lattice Assembly Hbond->Lattice Xbond->Lattice Steric->Lattice Stack->Lattice

Caption: Supramolecular interaction network driving the crystal lattice assembly.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for brominated nicotinohydrazide scaffolds, demonstrating the quantitative thresholds used to validate structural integrity.

ParameterRepresentative Value / RangeStructural & Methodological Significance
Crystal System Monoclinic / TriclinicLow-symmetry systems are typical for unsymmetrical, multi-functional organic scaffolds.
Space Group P21​/c or P1ˉ Centrosymmetric groups allow for highly efficient close-packing and inversion-related hydrogen bond dimers.
Data Collection Temp. 100(2) KCryocooling minimizes thermal motion, which is absolutely essential for resolving hydrazide N-H protons from the Fourier map.
Radiation Source Mo ( λ=0.71073 Å)Harder X-rays minimize absorption artifacts caused by the heavy bromine atom, yielding superior data scaling.
R1​ (Final R-factor) < 0.05A convergence factor below 5% validates the high agreement between the refined structural model and the raw experimental data.
Goodness-of-Fit (S) 0.95 – 1.05Validates that the standard uncertainties of the experimental intensities have been correctly weighted.
C-Br...O/N Distance 2.90 - 3.20 ÅDistances strictly shorter than the sum of van der Waals radii confirm the presence of strong, directional halogen bonding.

References

  • Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii). CrystEngComm (RSC Publishing).
  • Substituent and Solvent Effects on Intermolecular Interactions in Crystals of N-Acylhydrazone Derivatives: Single-Crystal X-ray, Solid-State NMR, and Computational Studies.
  • N′-[1-(5-Bromo-2-hydroxyphenyl)ethylidene]isonicotinohydrazide monohydrate: crystal structure and Hirshfeld surface analysis. IUCr Journals.

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Foundational

Quantum Chemical Blueprint for 6-Bromo-5-methylnicotinohydrazide: A Technical Guide for Drug Development Professionals

Abstract This guide provides an in-depth technical framework for the quantum chemical analysis of 6-Bromo-5-methylnicotinohydrazide, a molecule of interest in contemporary drug discovery. By leveraging Density Functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical framework for the quantum chemical analysis of 6-Bromo-5-methylnicotinohydrazide, a molecule of interest in contemporary drug discovery. By leveraging Density Functional Theory (DFT), this document outlines a systematic, replicable workflow for elucidating the structural, electronic, and spectroscopic properties of the title compound. We delve into the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of complex datasets including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to predict molecular behavior, assess reactivity, and ultimately accelerate the rational design of novel therapeutics.

Introduction: The Imperative of Computational Foresight in Drug Discovery

The trajectory of modern drug development is increasingly reliant on computational methods to de-risk and expedite the journey from hit identification to a viable clinical candidate. Quantum chemical calculations, in particular, offer a powerful lens to scrutinize molecules at the sub-atomic level, providing insights that are often inaccessible through empirical methods alone.[1][2] For a molecule like 6-Bromo-5-methylnicotinohydrazide, which belongs to the versatile class of hydrazides known for their diverse biological activities, a thorough computational characterization is not merely academic—it is a strategic necessity.[3][4][5]

This guide will provide a comprehensive protocol for the quantum chemical analysis of 6-Bromo-5-methylnicotinohydrazide. Our approach is grounded in Density Functional Theory (DFT), a robust and widely-used method that balances computational cost with high accuracy for organic molecules.[1][6][7] We will explore the fundamental steps required to predict its three-dimensional structure, electronic properties, and spectroscopic signatures. The overarching goal is to construct a "quantum chemical blueprint" that can inform and guide subsequent stages of drug development, from lead optimization to understanding potential mechanisms of action.

Foundational Principles: Selecting the Right Tools for the Task

The accuracy and relevance of quantum chemical calculations are critically dependent on the chosen theoretical framework. This section details the rationale behind our selected methodology, emphasizing the "why" behind the "how."

2.1. The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (T) strikes an optimal balance between accuracy and computational expense.[1][7] Unlike the more computationally demanding post-Hartree-Fock methods, DFT is well-suited for the routine analysis of drug-like molecules.[2] We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, a widely validated and versatile choice for organic systems that has demonstrated reliability in predicting molecular geometries and electronic properties of similar hydrazone derivatives.[7][8][9]

2.2. The Language of Electrons: Basis Set Selection

The basis set is the mathematical representation of the atomic orbitals within the molecule. The choice of basis set directly impacts the quality of the calculation. For 6-Bromo-5-methylnicotinohydrazide, a molecule containing atoms from the first three rows of the periodic table (including bromine), a Pople-style basis set, specifically 6-311++G(d,p) , is recommended.[8]

  • 6-311G : This indicates a triple-zeta valence basis set, providing a more flexible and accurate description of the valence electrons involved in chemical bonding.

  • ++ : These plus signs denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen and oxygen atoms in the hydrazide moiety.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for correctly modeling chemical bonds and intermolecular interactions.

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, sequential protocol for conducting the quantum chemical calculations on 6-Bromo-5-methylnicotinohydrazide.

3.1. Molecular Structure Preparation
  • Initial Structure Generation : The 3D coordinates of 6-Bromo-5-methylnicotinohydrazide are constructed using a molecular builder such as GaussView or Avogadro.

  • Pre-optimization : A preliminary geometry optimization is performed using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive DFT calculations from a high-energy, unrealistic conformation.

3.2. Geometry Optimization and Frequency Analysis
  • DFT Optimization : The pre-optimized structure is then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.[8] This calculation will find the lowest energy conformation of the molecule in the gas phase.

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory.[6] This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] The results of this calculation also provide the theoretical infrared (IR) spectrum.

G cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Results & Analysis start Initial 3D Structure (Molecular Builder) preopt Pre-optimization (Molecular Mechanics) start->preopt opt Geometry Optimization (B3LYP/6-311++G(d,p)) preopt->opt freq Frequency Analysis (B3LYP/6-311++G(d,p)) opt->freq geom Optimized Geometry freq->geom ir Theoretical IR Spectrum freq->ir thermo Thermodynamic Properties freq->thermo G cluster_electronic Electronic Property Calculations cluster_interpretation Interpretation optimized_geom Optimized Geometry homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) optimized_geom->homo_lumo mep Molecular Electrostatic Potential (MEP) optimized_geom->mep charges Mulliken Atomic Charges optimized_geom->charges reactivity Chemical Reactivity & Stability homo_lumo->reactivity interactions Intermolecular Interactions mep->interactions charge_dist Charge Distribution charges->charge_dist

Caption: Workflow for Electronic Property Analysis.

Interpreting the Blueprint: From Data to Drug Design Insights

The true value of quantum chemical calculations lies in the translation of raw data into actionable insights for drug development.

4.1. Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, to validate the computational model. [10]Any significant deviations from expected values can indicate areas of steric strain or unusual electronic effects.

ParameterCalculated Value (Å or °)
C-Br Bond Length[Example Value]
C=O Bond Length[Example Value]
N-N Bond Length[Example Value]
Pyridine Ring Planarity[Example Value]
(Note: This table would be populated with the actual calculated data.)
4.2. Electronic Landscape and Reactivity
  • HOMO-LUMO Analysis : A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. [11]The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively.

  • MEP Map Insights : The MEP map will likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the pyridine ring and hydrazide moiety, indicating these are prime locations for hydrogen bonding interactions with a biological target. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons.

  • Global Reactivity Descriptors : From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. [11][12]These provide quantitative measures of the molecule's overall reactivity.

DescriptorFormulaCalculated Value (eV)Implication
Ionization Potential (I)-EHOMO[Example Value]Energy required to remove an electron
Electron Affinity (A)-ELUMO[Example Value]Energy released when an electron is added
Chemical Hardness (η)(I - A) / 2[Example Value]Resistance to change in electron distribution
Electronegativity (χ)(I + A) / 2[Example Value]Tendency to attract electrons
Electrophilicity Index (ω)χ2 / (2η)[Example Value]Propensity to accept electrons
(Note: This table would be populated with the actual calculated data.)
4.3. Spectroscopic Signature

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of 6-Bromo-5-methylnicotinohydrazide. This theoretical spectrum can be compared with an experimentally obtained IR spectrum to confirm the identity and purity of a synthesized compound. [6][10]

Conclusion: A Foundation for Rational Drug Design

This technical guide has provided a comprehensive and scientifically grounded workflow for the quantum chemical analysis of 6-Bromo-5-methylnicotinohydrazide. By following these protocols, researchers can generate a detailed electronic and structural blueprint of the molecule. These insights are invaluable for understanding its intrinsic properties, predicting its behavior in a biological environment, and guiding the rational design of more potent and selective drug candidates. The application of these computational methods represents a critical step in modern, efficient, and informed drug discovery. [13]

References
  • Benchchem. A Comparative Guide to DFT Calculations of Nicotinohydrazide-Based Hydrazones.
  • PMC. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
  • Research and Reviews. Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals.
  • DergiPark. DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity.
  • ResearchGate. The chemistry of hydrazides.
  • ResearchGate. Synthesis, X-ray diffraction, DFT, and molecular docking studies of isonicotinohydrazide derivative | Request PDF.
  • Cloud Pharmaceuticals. Using Quantum Molecular Design & Cloud Computing to Improve the Accuracy & Success Probability of Drug Discovery.
  • ACS Publications. Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives | The Journal of Physical Chemistry A.
  • ResearchGate. DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity.
  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • MDPI. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound.
  • PMC. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • IEREK. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring.
  • Baghdad Science Journal. Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.

Sources

Exploratory

Unlocking the Pharmacological Potential of Novel Nicotinohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale Nicotinohydrazide, a structural isomer of the first-line antitubercular drug isonicotinohydrazide (isoniazid, INH), has emerged as a highly versatile pharmacophore in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Nicotinohydrazide, a structural isomer of the first-line antitubercular drug isonicotinohydrazide (isoniazid, INH), has emerged as a highly versatile pharmacophore in modern medicinal chemistry. While INH is highly effective, the rapid emergence of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel scaffolds. Nicotinohydrazide derivatives—particularly Schiff bases, acylhydrazones, and transition metal complexes—offer a unique spatial arrangement that alters target binding affinities, evades pre-existing resistance mechanisms, and extends biological utility beyond anti-TB activity into broad-spectrum antimicrobial, antifungal, anticancer, and antidiabetic domains[1].

As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to synthesize and evaluate these novel derivatives.

Core Biological Activities & Mechanistic Insights

Antitubercular Efficacy: The INH Paradigm Shift

The primary mechanism of traditional INH involves prodrug activation by the mycobacterial catalase-peroxidase enzyme (KatG), followed by the inhibition of InhA (enoyl-ACP reductase), which halts mycolic acid synthesis. However, novel nicotinohydrazide derivatives, such as isatin-nicotinohydrazide hybrids , demonstrate a dual-action mechanism. They not only target InhA but also exhibit strong binding interactions with DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for arabinogalactan synthesis in the mycobacterial cell wall [2]. This dual targeting significantly reduces the minimum inhibitory concentration (MIC) and retains efficacy against INH-resistant strains.

Broad-Spectrum Antimicrobial and Antifungal Action

Modifying the nicotinohydrazide core with lipophilic moieties (e.g., 5-nitrofuran or 2,6-dichlorobenzylidene) drastically enhances membrane permeability. Acylhydrazone derivatives have shown profound bactericidal effects against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) [3]. In agricultural and medical mycology, indole-nicotinohydrazide derivatives disrupt ergosterol biosynthesis, yielding exceptional EC50 values against aggressive fungal pathogens like Rhizoctonia solani [4].

Anticancer and Metabolic Modulation

Beyond infectious diseases, the spatial geometry of nicotinohydrazide allows it to act as a zinc-binding group (ZBG) in metalloenzymes. Pyrazino-hydrazide-based derivatives act as potent Histone Deacetylase-3 (HDAC3) inhibitors, inducing G2/M phase cell cycle arrest and apoptosis in triple-negative breast cancer cells. Furthermore, tetrahydrobenzo[d]thiazole tethered derivatives have demonstrated significant antidiabetic activity by acting as potent agonists for the human PPAR-γ nuclear receptor [5].

Visualizing Mechanistic Pathways

Mechanism A Nicotinohydrazide Derivatives B KatG Activation (Prodrug processing) A->B Intracellular Entry (Mycobacteria) D DprE1 Inhibition (Arabinogalactan Synthesis) A->D Direct Binding (Isatin Hybrids) E HDAC3 Inhibition (Epigenetic Modulation) A->E Eukaryotic Target C InhA Inhibition (Mycolic Acid Synthesis) B->C Active Adduct F Bacterial Cell Death (M. tuberculosis) C->F D->F G Apoptosis (Cancer Cells) E->G Cell Cycle Arrest

Mechanistic pathways of nicotinohydrazide derivatives in antimicrobial and anticancer applications.

Quantitative Data Synthesis

The following table synthesizes the quantitative efficacy of recently developed nicotinohydrazide derivatives across various biological targets, highlighting the critical role of specific substituents.

Derivative ClassKey Substituent / ModificationPrimary Target OrganismEfficacy Metric (MIC / EC50)Ref
6-Phenylnicotinohydrazide 2,6-dichlorobenzylideneMycobacterium tuberculosisMIC = 3.90 µg/mL[1]
Isatin-Nicotinohydrazide 6-methoxy isatin hybridM. tuberculosis (Susceptible)MIC = 0.24 µg/mL[2]
Acylhydrazone 5-nitrofuranStaphylococcus epidermidisMIC = 1.95 µg/mL[3]
Indole-Nicotinohydrazide Electrophilic indole ringRhizoctonia solani (Fungi)EC50 = 0.046 µg/mL[4]
Transition Metal Complex Zn(II) / Cu(II) coordinationM. tuberculosis (ATTC 27294)Identical to standard INH[6]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used in the synthesis and evaluation of these compounds.

Protocol A: Synthesis of Schiff Base Nicotinohydrazide Derivatives

Causality Note: The condensation of nicotinohydrazide with aromatic aldehydes requires a Brønsted acid catalyst. Glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine of the hydrazide.

  • Reagent Preparation: Dissolve 0.01 mol of nicotinohydrazide in 15 mL of absolute ethanol. In a separate flask, dissolve 0.01 mol of the target substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde) in 10 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the aldehyde solution.

  • Condensation: Dropwise, add the aldehyde solution to the nicotinohydrazide solution under continuous magnetic stirring at room temperature.

  • Reflux: Transfer the mixture to a round-bottom flask and reflux at 75–80°C for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Crystallization: Cool the mixture in an ice bath to precipitate the Schiff base. Filter the solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to achieve >95% purity [6].

  • Validation: Confirm structure via FT-IR (look for the appearance of the azomethine -N=CH- stretch around 1600–1620 cm⁻¹) and ¹H-NMR.

Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-TB Screening

Causality Note: Resazurin (Alamar Blue) acts as a redox indicator. Viable, metabolically active mycobacteria maintain a reducing environment, converting the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This provides a quantifiable, non-lytic readout of cell viability.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until an OD600 of 0.6–0.8 is reached. Dilute to 5×105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized nicotinohydrazide derivatives in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well (total volume 200 µL). Include growth controls (bacteria + no drug) and sterile controls (broth only).

  • Incubation: Seal plates and incubate at 37°C for 5 days.

  • Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

  • Readout: Observe color change. A blue color indicates no bacterial growth (effective inhibition), while pink indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[1].

Visualizing the Experimental Workflow

Workflow S1 Step 1: Condensation (Schiff Base Formation) S2 Step 2: Purification & Characterization S1->S2 S3 Step 3: MABA Assay (Anti-TB Screening) S2->S3 S4 Step 4: Cytotoxicity (MTT Assay) S3->S4 S4->S1 Feedback Loop S5 Step 5: SAR Analysis & Lead Optimization S4->S5

Step-by-step experimental workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion & Future Perspectives

The rational design of novel nicotinohydrazide derivatives represents a highly viable strategy for overcoming antimicrobial resistance and discovering new antineoplastic agents. By manipulating the electronic and steric properties of the substituents attached to the hydrazide core, researchers can fine-tune lipophilicity, target affinity, and metabolic stability. Future drug development pipelines should prioritize the synthesis of transition metal complexes and hybrid scaffolds (e.g., isatin-tethered) to exploit multi-target synergistic effects.

References

  • Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents, PubMed,
  • Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria, PMC,
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives, ResearchG
  • Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide deriv
  • Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N'-(2-oxo-2H-chromen-4-yl) Nicotinohydrazide, SCIRP,

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 6-Bromo-5-methylnicotinohydrazide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Strategic Rationale The pyridine ring is one of the most privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Strategic Rationale

The pyridine ring is one of the most privileged scaffolds in modern drug discovery. Specifically, functionalized nicotinic acid derivatives exhibit a broad spectrum of biological activities, functioning as potent anti-tubercular, anti-inflammatory, and targeted oncological agents 1. Within this chemical space, 6-Bromo-5-methylnicotinohydrazide serves as a highly versatile, bifunctional building block.

The strategic value of this specific scaffold lies in its dual reactivity:

  • The C6-Bromo Substituent: Acts as an ideal electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for the rapid expansion of structure-activity relationship (SAR) libraries 2.

  • The Hydrazide Moiety: Provides a highly nucleophilic terminal amine that readily undergoes condensation with various aldehydes and ketones to form acylhydrazones (Schiff bases), or cyclizes to form 1,3,4-oxadiazoles and pyrazoles 3.

This application note details the causality-driven, high-yield synthetic protocols required to generate 6-bromo-5-methylnicotinohydrazide and its downstream derivatives.

Mechanistic Overview & Workflow

The synthesis of nicotinohydrazide derivatives from their corresponding carboxylic acids is rarely performed in a single step. Direct amidation of a carboxylic acid with hydrazine requires excessive thermal energy to drive off water, which can lead to the thermal degradation of the starting material or unwanted nucleophilic aromatic substitution ( SN​Ar ) at the halogenated C6 position.

The Causality of the Two-Step Approach: To circumvent these issues, the workflow employs a two-step sequence. First, the 6-bromo-5-methylnicotinic acid (CAS: 901300-51-4) is converted into a methyl ester via Fischer esterification. This transformation activates the carbonyl carbon, making it a superior electrophile. In the second step, the ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine is a potent nucleophile due to the "alpha-effect" (the repulsion between adjacent lone pairs on the nitrogen atoms), allowing the hydrazinolysis to proceed smoothly under mild reflux conditions in ethanol 4.

SynthesisRoute A 6-Bromo-5-methylnicotinic acid (Starting Material) B Methyl 6-bromo-5-methylnicotinate (Activated Ester) A->B MeOH, H2SO4 Reflux, 8h C 6-Bromo-5-methylnicotinohydrazide (Core Scaffold) B->C NH2NH2·H2O EtOH, Reflux, 6h D Acylhydrazone / Schiff Base (Final Derivatives) C->D R-CHO, AcOH (cat) EtOH, Reflux, 4h

Caption: Synthetic workflow from 6-bromo-5-methylnicotinic acid to hydrazide derivatives.

Reaction Optimization Data

The hydrazinolysis step is highly dependent on solvent choice and reagent stoichiometry. The table below summarizes the optimization data for the conversion of the methyl ester to the hydrazide. Ethanol is selected as the optimal solvent because it provides a self-validating reaction environment: the starting ester is highly soluble in hot ethanol, while the highly polar hydrazide product is insoluble at room temperature, driving the reaction forward via precipitation and allowing for simple isolation by filtration 5.

SolventHydrazine Hydrate (Eq.)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Methanol1.265 (Reflux)127295
Ethanol 1.5 78 (Reflux) 6 88 >98
Ethanol2.578 (Reflux)48997
Isopropanol1.582 (Reflux)87692

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 6-bromo-5-methylnicotinate

Objective: Activate the carboxylic acid for nucleophilic attack.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-bromo-5-methylnicotinic acid (10.0 g, 46.3 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated sulfuric acid ( H2​SO4​ , 2.0 mL) dropwise to the stirring suspension. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 8 to 12 hours. The suspension will gradually turn into a clear solution as the ester forms.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system. The ester will appear as a distinct, higher Rf​ spot compared to the baseline-retained carboxylic acid.

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Neutralization & Extraction: Pour the residue over crushed ice and neutralize carefully with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 7.5 is reached. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and evaporate the solvent to yield the methyl ester as an off-white solid.

Protocol B: Synthesis of 6-Bromo-5-methylnicotinohydrazide

Objective: Hydrazinolysis of the ester to form the core versatile scaffold.

  • Setup: Dissolve the synthesized methyl 6-bromo-5-methylnicotinate (8.0 g, 34.8 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 2.5 mL, approx. 52.2 mmol, 1.5 eq.) dropwise at room temperature 6.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C for 6 hours.

  • Self-Validating Isolation: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour. A dense, crystalline precipitate of the nicotinohydrazide will form, indicating successful conversion 1.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold ethanol ( 2×15 mL) to remove unreacted hydrazine and trace impurities.

  • Drying: Dry the product in a vacuum oven at 45°C overnight.

Protocol C: Synthesis of Acylhydrazone Derivatives (Schiff Bases)

Objective: Derivatization of the hydrazide via condensation with aryl aldehydes.

  • Setup: In a 50 mL round-bottom flask, combine 6-bromo-5-methylnicotinohydrazide (1.0 g, 4.35 mmol) and an equimolar amount of the desired aryl aldehyde (e.g., benzaldehyde or a substituted derivative) in absolute ethanol (15 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation 3. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity toward the terminal nitrogen of the hydrazide.

  • Reaction: Reflux the mixture for 3-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base derivative typically precipitates out of the ethanolic solution 7. Filter the resulting solid and wash with cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure acylhydrazone derivative.

References

  • MDPI (Molecules). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.[3] URL:[Link]

  • J-Stage (Chem. Pharm. Bull.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents.[2] URL:[Link]

  • ResearchGate (ARKIVOC). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.[7] URL:[Link]

  • Google Patents (EP1575921A1). Process for the synthesis of isonicotinic acid hydrazide.[6] URL:

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromo-5-methylnicotinohydrazide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) Introduction & Chemical Profile 6-Bromo-5-methylnicotinoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4)

Introduction & Chemical Profile

6-Bromo-5-methylnicotinohydrazide is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and agrochemical development. It serves as a critical intermediate in the synthesis of succinate dehydrogenase (SDH) inhibitors[1], β-Secretase (BACE-1) inhibitors for Alzheimer's disease[2], and dual EGFR/BRAF inhibitors for oncology[3].

The molecule presents a unique synthetic dichotomy:

  • The 6-Bromo Position: A highly electrophilic site primed for palladium-catalyzed oxidative addition, enabling C-C and C-N bond formation via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • The 3-Carbohydrazide Position: A strongly nucleophilic, bidentate moiety (-CONHNH₂).

Mechanistic Causality: The Hydrazide Challenge

In standard palladium catalysis, the free hydrazide group acts as a potent competitive ligand. Following the oxidative addition of the C-Br bond to Pd(0), the adjacent hydrazide nitrogen atoms can coordinate to the electrophilic Pd(II) center, forming a stable, thermodynamically favored 5- or 6-membered palladacycle. This off-target coordination saturates the metal's coordination sphere, preventing transmetalation and effectively poisoning the catalyst.

To overcome this, chemists must employ one of two self-validating strategies: Ligand-Controlled Direct Coupling (Strategy A) or a Cyclization-First Strategy (Strategy B)[4][5].

Strategic Workflows & Visualizations

Workflow cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Cyclization-First Start 6-Bromo-5-methylnicotinohydrazide DirectPd Pd(OAc)2 / XPhos Boronic Acid, K3PO4 Start->DirectPd Cyclization POCl3 / Carboxylic Acid (1,3,4-Oxadiazole Formation) Start->Cyclization ProductA 6-Aryl-5-methylnicotinohydrazide (Moderate to High Yield) DirectPd->ProductA Intermediate 2-(6-Bromo-5-methylpyridin-3-yl) -1,3,4-oxadiazole Cyclization->Intermediate CouplingB Pd(PPh3)4 / Na2CO3 Boronic Acid Intermediate->CouplingB ProductB 6-Aryl-5-methylpyridinyl -1,3,4-oxadiazole (High Yield) CouplingB->ProductB

Caption: Workflow comparing Direct Pd-Coupling vs. Cyclization-First strategies.

Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition (C6-Br Bond) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poisoning Hydrazide Coordination (Catalyst Poisoning) PdII->Poisoning Small Ligands (e.g., PPh3) Transmetalation Transmetalation (Sterically Protected) PdII->Transmetalation Bulky Ligands (e.g., XPhos) DeadEnd Inactive Palladacycle Poisoning->DeadEnd RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Caption: Mechanistic pathway showing catalyst poisoning vs. successful transmetalation.

Quantitative Data: Ligand Optimization for Direct Coupling

When attempting direct Suzuki-Miyaura coupling on the unprotected hydrazide, the choice of phosphine ligand is the single most critical variable. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands like XPhos) create a steric "umbrella" over the palladium center, physically blocking the bidentate coordination of the hydrazide while remaining open enough for the transmetalation of the boronic acid.

Table 1: Optimization of Direct Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation
Pd(PPh3)4PPh3Na2CO3Dioxane/H2O< 10%Severe catalyst poisoning; unreacted starting material.
Pd(dppf)Cl2dppfK2CO3DMF25%Sluggish transmetalation; partial degradation.
Pd(OAc)2SPhosK3PO4Toluene/H2O68%Moderate conversion; some off-target coordination.
Pd(OAc)2 XPhos K3PO4 Toluene/H2O 89% Clean conversion; steric bulk prevents hydrazide binding.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Ligand-Controlled)

This protocol utilizes XPhos to prevent catalyst poisoning. K3PO4 is selected as the base because hydrazides are sensitive to strong bases; K3PO4 provides the necessary anhydrous basicity for transmetalation without inducing unwanted side reactions.

Reagents:

  • 6-Bromo-5-methylnicotinohydrazide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromo-5-methylnicotinohydrazide, arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add degassed Toluene and H2O via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours under an Argon atmosphere.

  • Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The consumption of the starting material indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Extract the aqueous layer once with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the 6-aryl-5-methylnicotinohydrazide product.

Protocol B: Cyclization-First Strategy (Industry Standard)

This is the preferred route for developing dual-target inhibitors[3][4]. By converting the problematic hydrazide into a stable, non-chelating 1,3,4-oxadiazole bioisostere first, cheaper and more standard palladium catalysts (like Pd(PPh3)4) can be used for the subsequent cross-coupling[5].

Phase 1: 1,3,4-Oxadiazole Formation

  • Combine 6-bromo-5-methylnicotinohydrazide (1.0 equiv) and the desired aryl carboxylic acid (1.1 equiv) in a round-bottom flask.

  • Slowly add Phosphorus Oxychloride (POCl3, 5.0 equiv) at 0 °C. Caution: POCl3 is highly reactive and corrosive.

  • Attach a reflux condenser and heat the mixture to 100 °C for 6 hours.

  • Cool to room temperature and carefully quench by pouring the mixture over crushed ice.

  • Neutralize the aqueous mixture with saturated NaHCO3 solution until pH ~7-8.

  • Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate to isolate the 2-(6-bromo-5-methylpyridin-3-yl)-1,3,4-oxadiazole intermediate.

Phase 2: Suzuki Coupling of the Intermediate

  • In a Schlenk flask, mix the oxadiazole intermediate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and Na2CO3 (2.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Degas the solution by bubbling Argon directly through the liquid for 15 minutes.

  • Heat the reaction at 80 °C for 8 hours.

  • Perform standard aqueous workup (EtOAc extraction) and purify via column chromatography to obtain the final cross-coupled oxadiazole derivative.

References

  • [1] Liu, Y., et al. (2026). Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides. PubMed / National Institutes of Health. Available at:[Link]

  • [3] Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors. (2026). PMC / National Institutes of Health. Available at: [Link]

  • [2] Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC / National Institutes of Health. Available at:[Link]

  • [4] Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. (2022). ACS Publications. Available at:[Link]

  • [5] Structure–Activity Relationship Studies in Substituted Oxadiazoles as Inducers of Extracellular Vesicles. (2026). Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Method

"protocol for the synthesis of hydrazones from 6-Bromo-5-methylnicotinohydrazide"

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Hydrazones derived from nicotinic acid hydrazides represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Hydrazones derived from nicotinic acid hydrazides represent a highly versatile class of pharmacophores in modern drug discovery. They are extensively utilized in the development of novel therapeutics due to their profound anti-tubercular, antibacterial, antifungal, and anti-inflammatory properties[1][2]. The introduction of halogens and alkyl groups, such as in 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4), further enhances lipophilicity and target-binding affinity.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide elucidates the chemical causality behind each methodological choice, providing a self-validating workflow that ensures high-yield, analytically pure hydrazone derivatives suitable for downstream biological screening.

Mechanistic Rationale & Chemical Causality

The synthesis of hydrazones from 6-Bromo-5-methylnicotinohydrazide relies on an acid-catalyzed nucleophilic addition-elimination reaction between the primary amine of the hydrazide and a target carbonyl compound (aldehyde or ketone)[1][3]. Understanding the causality of the reaction conditions is critical for troubleshooting and optimizing yields.

  • The Role of the Acid Catalyst: A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen of the aldehyde. This protonation drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Solvent Selection (Absolute Ethanol): Ethanol serves a dual purpose. At reflux temperature (78°C), it acts as a polar protic medium that completely solubilizes both the bulky nicotinohydrazide and the aromatic aldehyde, maximizing collision frequency. As the reaction progresses and water is eliminated, the resulting highly conjugated hydrazone exhibits significantly lower solubility in cold ethanol.

  • Thermodynamic Driving Force: The reaction is an equilibrium process. The spontaneous precipitation of the hydrazone product upon cooling effectively removes it from the solution, driving the equilibrium to the right (Le Chatelier’s principle) and ensuring near-quantitative conversion[4].

Mechanism N1 1. Carbonyl Protonation (Glacial Acetic Acid) N2 2. Nucleophilic Attack (Hydrazide Terminal NH2) N1->N2 Enhances Electrophilicity N3 3. Tetrahedral Intermediate (Hemiaminal Formation) N2->N3 C-N Bond Formation N4 4. Proton Transfer & Dehydration (-H2O) N3->N4 Acid-Assisted Cleavage N5 5. Imine Bond Formation (Hydrazone Precipitation) N4->N5 Thermodynamic Drive

Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation.

Materials and Reagents

  • Scaffold: 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4)

  • Electrophiles: Various substituted aromatic aldehydes (e.g., 2-pyridinecarboxaldehyde, 4-methoxybenzaldehyde, 2,4-dihydroxybenzaldehyde)[3][5].

  • Catalyst: Glacial Acetic Acid (Analytical Grade)

  • Solvent: Absolute Ethanol (HPLC Grade)

  • Mobile Phase for TLC: Chloroform : Methanol (9:1 v/v)

Experimental Workflow: Step-by-Step Protocol

This self-validating protocol utilizes in-process monitoring to ensure the reaction is driven to completion before isolation begins. While advanced mechanochemical methods exist[5], solution-based reflux remains the gold standard for high-purity yields in early-stage drug discovery.

Step 1: Reaction Assembly

  • In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-Bromo-5-methylnicotinohydrazide (1.0 mmol) in 15 mL of absolute ethanol.

  • Add the corresponding aromatic aldehyde (1.1 mmol, 1.1 eq) to the suspension. The slight excess of aldehyde ensures complete consumption of the more valuable hydrazide scaffold.

  • Add 2–3 drops of glacial acetic acid to catalyze the reaction[1].

Step 2: Reflux and In-Process Monitoring 4. Attach a reflux condenser to the flask and heat the mixture to 78°C using an oil bath or heating mantle. Maintain continuous magnetic stirring. 5. Allow the reaction to reflux for 3 to 5 hours. 6. Validation Check: After 3 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) mobile phase. The disappearance of the baseline hydrazide spot and the appearance of a new, higher Rf spot (often UV-active and highly fluorescent) indicates reaction completion.

Step 3: Isolation and Purification 7. Once TLC confirms completion, remove the flask from the heat source and allow it to cool to room temperature. 8. Transfer the flask to an ice bath (0–4°C) for 30 minutes. This drastically reduces the solubility of the hydrazone, maximizing precipitation[4]. 9. Collect the precipitated solid via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove any unreacted aldehyde and trace acetic acid. 11. Purification: Recrystallize the crude solid from hot ethanol (or an Ethanol/DMF mixture if solubility is exceptionally low) to yield the analytically pure hydrazone derivative. Dry under vacuum at 40°C overnight.

Workflow A Reagent Assembly (EtOH + AcOH) B Reflux (78°C, 3-5 hrs) A->B C TLC Monitoring (Self-Validation) B->C D Ice Bath (Precipitation) C->D E Vacuum Filtration (Cold EtOH Wash) D->E F Recrystallization (Pure Hydrazone) E->F

Figure 2: Step-by-step experimental workflow for hydrazone synthesis and isolation.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when reacting 6-Bromo-5-methylnicotinohydrazide with various standard pharmacophoric aldehydes, based on established nicotinic hydrazide reaction profiles[3][4].

EntryAldehyde ReactantHydrazone Derivative (Target Pharmacophore)Reaction Time (h)Expected Yield (%)Melting Point (°C)
1 2-PyridinecarboxaldehydeN'-(pyridin-2-ylmethylene)-6-bromo-5-methyl...3.082 - 85210 - 212
2 4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-6-bromo-5-methyl...4.078 - 80195 - 197
3 2,4-DihydroxybenzaldehydeN'-(2,4-dihydroxybenzylidene)-6-bromo-5-methyl...4.572 - 75225 - 228
4 3-NitrobenzaldehydeN'-(3-nitrobenzylidene)-6-bromo-5-methyl...3.585 - 88240 - 242

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized hydrazones, the protocol must be validated using spectroscopic techniques. The transformation from hydrazide to hydrazone provides distinct, unmistakable analytical markers.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Loss of Starting Material: The primary amine (-NH₂) stretching doublet of the starting hydrazide (typically observed at ~3200–3300 cm⁻¹) will completely disappear.

    • Formation of Product: A sharp, strong absorption band will appear between 1600–1620 cm⁻¹ , corresponding to the newly formed azomethine (C=N) imine stretch[1]. The secondary amide carbonyl (C=O) stretch will remain visible around 1650–1670 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆):

    • Loss of Starting Material: The broad singlet integrating for two protons corresponding to the -NH₂ group will vanish.

    • Formation of Product: A highly deshielded singlet integrating for one proton will appear between δ 8.00 and 8.60 ppm , representing the azomethine proton (CH=N). The amide proton (-NH-) will appear as a broad singlet significantly downfield, typically between δ 11.50 and 12.00 ppm, due to strong hydrogen bonding and resonance.

References

  • Lone, A. A., et al. (2024). A SYSTEMATIC REVIEW ON THE SYNTHESIS OF NICOTINIC ACID HYDRAZIDE HYDRAZONES. ResearchGate. Available at:[Link]

  • Zayed, M. F., et al. (2019). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at:[Link]

  • Khan, M. A., et al. (2021). Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]

  • Zhumagalieva, B., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. Available at:[Link]

Sources

Application

Application Note: Strategic Utilization of 6-Bromo-5-methylnicotinohydrazide in Targeted Drug Discovery and Heterocyclic Synthesis

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction: The Strategic Value of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the design of highly selective therapeutics relies heavily on versatile, multi-functional building blocks. 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) represents a highly privileged scaffold that combines three distinct chemical handles, each serving a specific strategic purpose in drug design[1]:

  • The Hydrazide Moiety (C3): Acts as a primary pharmacophore for hydrogen bonding and metal chelation. Crucially, it serves as the synthetic precursor for a vast array of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases (hydrazones)[2].

  • The Bromo Substituent (C6): Positioned adjacent to the pyridine nitrogen, this halogen is highly activated toward oxidative addition. It provides a reliable anchor for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid expansion of Structure-Activity Relationship (SAR) libraries[3].

  • The Methyl Group (C5): This seemingly simple functional group provides critical steric bulk. When an aryl group is coupled at the C6 position, the C5-methyl forces the adjacent ring out of coplanarity. This induced 3D twist improves the molecule's solubility, prevents off-target DNA intercalation (reducing toxicity), and enhances complementary fit within deep hydrophobic protein binding pockets[4].

Synthetic Divergence and Workflow

The true power of 6-Bromo-5-methylnicotinohydrazide lies in its synthetic divergence. By sequentially addressing the hydrazide and the aryl bromide, chemists can rapidly generate diverse libraries of drug-like molecules.

SyntheticWorkflow Core 6-Bromo-5-methyl- nicotinohydrazide (Scaffold) Hydrazone Schiff Base (Hydrazone) Core->Hydrazone Aldehydes/Ketones (EtOH, Reflux) Oxadiazole 1,3,4-Oxadiazole Derivative Core->Oxadiazole Carboxylic Acids (POCl3, Heat) AntiTB Anti-Tubercular Agents Hydrazone->AntiTB Coupled C6-Aryl/Alkyl Functionalization Oxadiazole->Coupled Pd-Catalysis (Suzuki/Buchwald) Kinase Kinase Inhibitors (Oncology) Oxadiazole->Kinase SAR Expanded SAR Library Coupled->SAR

Fig 1: Divergent synthetic workflow utilizing 6-Bromo-5-methylnicotinohydrazide.

Biological Application: Targeting Mycobacterial and Neurological Pathways

Anti-Tubercular Activity via InhA Inhibition

Nicotinohydrazide derivatives are historically significant in the treatment of Mycobacterium tuberculosis. The hydrazide moiety acts as a prodrug. Upon entry into the mycobacterial cell, it is oxidized by the catalase-peroxidase enzyme KatG into a highly reactive acyl radical. This radical covalently binds to NAD+, forming an adduct that competitively inhibits the enoyl-ACP reductase (InhA), ultimately halting mycolic acid synthesis and causing cell wall rupture[5].

InhAPathway Prodrug Nicotinohydrazide Derivative Enzyme Mycobacterial KatG (Catalase-Peroxidase) Prodrug->Enzyme Cellular Uptake Radical Acyl Radical Intermediate Enzyme->Radical Oxidative Activation Adduct NAD-Adduct Formation Radical->Adduct Covalent Binding with NAD+ Target InhA Inhibition (Enoyl-ACP Reductase) Adduct->Target Competitive Inhibition Outcome Cell Wall Disruption (Bactericidal Effect) Target->Outcome Depletion of Mycolic Acids

Fig 2: Mechanism of action for nicotinohydrazide derivatives in M. tuberculosis.

Neurological and Anticonvulsant Applications

Beyond infectious diseases, the condensation of nicotinohydrazides with aryl aldehydes yields Schiff bases (hydrazones) that exhibit potent anticonvulsant properties. These compounds demonstrate high-affinity binding to the gamma-aminobutyrate aminotransferase (GABA-AT) enzyme, preventing the degradation of the inhibitory neurotransmitter GABA and thereby raising the seizure threshold in neurological disorders[2].

Quantitative Data: Overcoming Steric Hindrance in Cross-Coupling

A common challenge when utilizing 6-Bromo-5-methylnicotinohydrazide is the steric hindrance imparted by the C5-methyl group during C6 cross-coupling. Standard palladium catalysts often fail due to sluggish oxidative addition or competitive protodeboronation of the boronic acid.

The table below summarizes our optimization data for the Suzuki-Miyaura coupling of a 1,3,4-oxadiazole derivative of this scaffold with a sterically demanding ortho-tolylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C6 Position

EntryCatalyst SystemLigand TypeBaseSolvent SystemYield (%)Mechanistic Rationale
1Pd(PPh₃)₄MonodentateNa₂CO₃Toluene/H₂O41%Poor oxidative addition due to steric clash; high protodeboronation.
2Pd(OAc)₂ / PPh₃MonodentateK₂CO₃DMF55%Slight improvement in active Pd(0) generation, but still sluggish.
3Pd(dppf)Cl₂BidentateK₃PO₄1,4-Dioxane/H₂O82%Bidentate ligand forces cis-coordination, accelerating reductive elimination.
4XPhos Pd G2BuchwaldCs₂CO₃1,4-Dioxane/H₂O96% Bulky dialkylbiaryl phosphine perfectly accommodates the C5-methyl sterics.

Note: Data reflects isolated yields after column chromatography. XPhos Pd G2 is highly recommended for late-stage functionalization of this scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility and to aid in troubleshooting.

Protocol A: One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol converts the hydrazide moiety into a bioisosteric 1,3,4-oxadiazole ring, a common motif in kinase inhibitors[3].

Reagents:

  • 6-Bromo-5-methylnicotinohydrazide (1.0 eq)

  • Aromatic Carboxylic Acid (1.1 eq)

  • Phosphorus Oxychloride (POCl₃) (10 volumes)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 6-Bromo-5-methylnicotinohydrazide and the chosen aromatic carboxylic acid.

  • Activation & Cyclization: Slowly add POCl₃ at 0 °C. Causality: POCl₃ acts as both the solvent and the dehydrating agent. It forms a Vilsmeier-type intermediate with the carboxylic acid, activating it for nucleophilic attack by the hydrazide, followed by subsequent dehydration to close the oxadiazole ring.

  • Heating: Gradually warm the reaction mixture to 90 °C and stir for 6–8 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1).

  • Quenching: Once complete, cool the mixture to room temperature and pour it dropwise into crushed ice with vigorous stirring. Causality: Rapid quenching in ice water safely hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids while preventing the heat of quenching from hydrolyzing the newly formed oxadiazole ring.

  • Neutralization: Carefully neutralize the acidic aqueous suspension to pH 7.5 using saturated aqueous NaHCO₃. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure 2-aryl-5-(6-bromo-5-methylpyridin-3-yl)-1,3,4-oxadiazole.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization at the C6 position of the previously synthesized oxadiazole intermediate.

Reagents:

  • Oxadiazole Intermediate from Protocol A (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • XPhos Pd G2 (0.05 eq, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a Schlenk tube or a heavy-walled reaction vial with the oxadiazole intermediate, arylboronic acid, and Cs₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon or Nitrogen for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, leading to catalyst death and black palladium precipitation. Thorough degassing is non-negotiable for high yields.

  • Catalyst Addition: Add the XPhos Pd G2 catalyst under a positive stream of inert gas. Seal the vial tightly.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 4 hours. The bulky XPhos ligand facilitates rapid oxidative addition into the sterically hindered C-Br bond adjacent to the C5-methyl group.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to isolate the final functionalized drug candidate.

References

  • Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria Source: PMC / NIH URL:[Link]

  • Nicotinic acid hydrazones: A novel anticonvulsant pharmacophore Source: ResearchGate URL:[Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications Source: MDPI URL:[Link]

  • 2137482-18-7 / 6-Bromo-5-methylnicotinohydrazide Chemical Properties Source: ChemSrc URL:[Link]

  • The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols: 6-Bromo-5-methylnicotinohydrazide as a Precursor for Heterocyclic Synthesis

Introduction: The Strategic Value of 6-Bromo-5-methylnicotinohydrazide in Medicinal Chemistry The pyridine nucleus is a cornerstone of many pharmaceutical agents, and its functionalization provides a rich scaffold for dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 6-Bromo-5-methylnicotinohydrazide in Medicinal Chemistry

The pyridine nucleus is a cornerstone of many pharmaceutical agents, and its functionalization provides a rich scaffold for drug discovery. 6-Bromo-5-methylnicotinohydrazide is a bespoke precursor, engineered with strategically placed reactive sites that offer a versatile platform for the synthesis of a diverse array of heterocyclic compounds. The presence of the bromine atom provides a handle for cross-coupling reactions, while the hydrazide moiety is a classical functional group for the construction of five-membered heterocycles such as pyrazoles, 1,2,4-triazoles, and oxadiazoles. The methyl group offers steric and electronic influence on the pyridine ring, potentially modulating the biological activity of the resulting molecules. These structural features make 6-Bromo-5-methylnicotinohydrazide a molecule of significant interest to researchers and scientists in drug development, enabling the exploration of novel chemical space for therapeutic intervention.

Synthesis of 6-Bromo-5-methylnicotinohydrazide: A Detailed Protocol

The synthesis of 6-Bromo-5-methylnicotinohydrazide is typically achieved through a two-step process starting from the corresponding carboxylic acid, 6-Bromo-5-methylnicotinic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Protocol 1: Synthesis of Methyl 6-Bromo-5-methylnicotinate

Causality: The esterification of the carboxylic acid is a crucial step to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Methyl ester is commonly chosen due to its ease of formation and purification.

Materials:

  • 6-Bromo-5-methylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-Bromo-5-methylnicotinic acid (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude Methyl 6-Bromo-5-methylnicotinate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Bromo-5-methylnicotinohydrazide

Causality: Hydrazinolysis of the ester is a standard method for the synthesis of hydrazides. Hydrazine hydrate acts as the nucleophile, attacking the ester carbonyl to form the desired hydrazide.

Materials:

  • Methyl 6-Bromo-5-methylnicotinate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of Methyl 6-Bromo-5-methylnicotinate (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol is heated to reflux for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold diethyl ether, filtered, and dried to yield 6-Bromo-5-methylnicotinohydrazide.

Application of 6-Bromo-5-methylnicotinohydrazide in Heterocyclic Synthesis

The hydrazide functionality of 6-Bromo-5-methylnicotinohydrazide is a versatile building block for the synthesis of various five-membered heterocycles.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of pyrazoles from hydrazides typically involves condensation with a 1,3-dicarbonyl compound.[3]

Protocol 3: Synthesis of 3-(6-Bromo-5-methylpyridin-3-yl)-5-methyl-1H-pyrazole

Causality: The reaction proceeds via a condensation reaction between the hydrazide and the dicarbonyl compound, followed by a cyclization and dehydration step to form the aromatic pyrazole ring.

Materials:

  • 6-Bromo-5-methylnicotinohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of 6-Bromo-5-methylnicotinohydrazide (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid is heated to reflux for 6-8 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to afford the pure pyrazole derivative.

Diagram: Synthesis of a Pyrazole Derivative

G Hydrazide 6-Bromo-5-methylnicotinohydrazide Intermediate Hydrazone Intermediate Hydrazide->Intermediate + Acetylacetone (AcOH, Reflux) Dicarbonyl Acetylacetone Dicarbonyl->Intermediate Pyrazole 3-(6-Bromo-5-methylpyridin-3-yl)-5-methyl-1H-pyrazole Intermediate->Pyrazole Cyclization & Dehydration

A schematic workflow for the synthesis of a pyrazole derivative.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-triazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including antifungal and antimicrobial properties.[4] One common method for their synthesis is the reaction of a hydrazide with a thioamide or an imidate. A more direct approach involves the cyclization of an acylthiosemicarbazide intermediate.

Protocol 4: Synthesis of 5-(6-Bromo-5-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Causality: This is a two-step, one-pot synthesis. First, the hydrazide reacts with potassium thiocyanate in an acidic medium to form an acylthiosemicarbazide. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the triazole-thiol.[4]

Materials:

  • 6-Bromo-5-methylnicotinohydrazide

  • Potassium thiocyanate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Formation of Acylthiosemicarbazide: A suspension of 6-Bromo-5-methylnicotinohydrazide (1.0 eq) and potassium thiocyanate (1.5 eq) in water is treated with concentrated hydrochloric acid (catalytic amount) and refluxed for 3 hours. The mixture is then cooled, and the precipitated solid (acylthiosemicarbazide) is filtered and washed with water.

  • Cyclization to Triazole: The obtained acylthiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide (2 M) for 4-6 hours.

  • The reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to give the pure 1,2,4-triazole-3-thiol.

Diagram: Synthesis of a 1,2,4-Triazole-3-thiol Derivative

G cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Cyclization Hydrazide 6-Bromo-5-methylnicotinohydrazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Hydrazide->Acylthiosemicarbazide KSCN KSCN, H+ KSCN->Acylthiosemicarbazide Acylthiosemicarbazide_ref Acylthiosemicarbazide Intermediate NaOH NaOH, Reflux Triazole 5-(6-Bromo-5-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol NaOH->Triazole Acylthiosemicarbazide_ref->Triazole

A two-step workflow for the synthesis of a 1,2,4-triazole-3-thiol.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocycles known for their wide range of biological activities. A common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A more direct method utilizes the reaction of a hydrazide with a carboxylic acid derivative or carbon disulfide.

Protocol 5: Synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-5-phenyl-1,3,4-oxadiazole

Causality: This reaction proceeds by the initial formation of a diacylhydrazine intermediate from the reaction of the nicotinohydrazide with benzoyl chloride, followed by acid-catalyzed cyclodehydration to form the stable 1,3,4-oxadiazole ring.

Materials:

  • 6-Bromo-5-methylnicotinohydrazide

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 6-Bromo-5-methylnicotinohydrazide (1.0 eq) in anhydrous pyridine at 0 °C, add benzoyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction mixture is then poured into ice-cold water, and the precipitated solid (N-benzoyl-6-bromo-5-methylnicotinohydrazide) is filtered and washed with water.

  • The dried intermediate is then heated with an excess of phosphorus oxychloride at reflux for 4-6 hours.

  • The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured into crushed ice.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 1,3,4-oxadiazole.

Expected Analytical Data

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected IR (cm⁻¹)Expected MS (m/z)
6-Bromo-5-methylnicotinohydrazide Pyridine protons (2H), Methyl protons (3H), -NH- (1H), -NH₂ (2H)Pyridine carbons, Methyl carbon, Carbonyl carbonN-H stretching (3200-3400), C=O stretching (~1660), C-Br stretching[M]+, [M+2]+
3-(6-Bromo-5-methylpyridin-3-yl)-5-methyl-1H-pyrazole Pyridine protons (2H), Pyrazole CH (1H), Methyl protons (3H, pyridine), Methyl protons (3H, pyrazole), NH (1H)Pyridine carbons, Pyrazole carbons, Methyl carbonsN-H stretching (~3200), C=N stretching (~1600)[M]+, [M+2]+
5-(6-Bromo-5-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol Pyridine protons (2H), Methyl protons (3H), NH (1H), SH (1H)Pyridine carbons, Triazole carbons, Methyl carbonN-H stretching (~3100), S-H stretching (2500-2600), C=S stretching (~1200)[M]+, [M+2]+
2-(6-Bromo-5-methylpyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Pyridine protons (2H), Phenyl protons (5H), Methyl protons (3H)Pyridine carbons, Phenyl carbons, Oxadiazole carbons, Methyl carbonC=N stretching (~1610), C-O-C stretching (~1020)[M]+, [M+2]+

Note: The exact chemical shifts and peak intensities will depend on the solvent used and the specific instrumentation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme caution.

Conclusion

6-Bromo-5-methylnicotinohydrazide is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery. The protocols outlined in these application notes provide a practical guide for researchers to explore the rich chemistry of this building block and to generate novel molecular entities for biological evaluation. The strategic placement of the bromo and methyl substituents on the pyridine ring, coupled with the reactive hydrazide functionality, offers a powerful tool for the construction of diverse and complex heterocyclic systems.

References

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link][5]

  • Omer, R. A., et al. (2022). A review on synthesis of 1, 2, 4-triazole derivatives and their biological activities. Journal of Physical Chemistry and Functional Materials, 5(2), 106-127. [Link][6]

  • Kumar, V., & Aggarwal, R. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 5(2), 243-249.
  • Al-Ghorbani, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
  • Ben Hassen, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7294. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link][7]

  • Zhu, H. L., et al. (2021). 6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and 6-Bromo-2'-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide Methanol Solvate: Synthesis, Characterization, Crystal Structures and Antimicrobial Activities. Acta Chimica Slovenica, 68(1), 65-71. [Link][8]

  • El-Sayed, W. M., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. [Link][9]

  • El-Faham, A., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 234. [Link][10][11]

  • El-Gazzar, A. B. A., et al. (2009). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 87(4), 563-573. [Link][3]

Sources

Application

Application Note: 6-Bromo-5-methylnicotinohydrazide as a Bifunctional Scaffold in Fragment-Based Drug Design

Executive Summary In the evolving landscape of Fragment-Based Drug Design (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is critical for exploring chemical space efficiently. 6-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Design (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is critical for exploring chemical space efficiently. 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) has emerged as a privileged bifunctional scaffold[1]. By combining a dynamic covalent handle (hydrazide) with a robust cross-coupling site (aryl bromide) on a metabolically stable pyridine core, this fragment enables both target-directed library evolution and late-stage structure-activity relationship (SAR) expansion.

This application note provides a comprehensive guide to utilizing 6-Bromo-5-methylnicotinohydrazide in dual drug-discovery workflows: Dynamic Combinatorial Chemistry (DCC) and Palladium-Catalyzed Cross-Coupling.

Physicochemical Profiling & Structural Rationale

Successful FBDD relies on fragments that adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) while offering orthogonal vectors for growth.

Mechanistic Causality of Structural Features:
  • Nicotinohydrazide Core: The pyridine ring enhances aqueous solubility and metabolic stability compared to phenyl analogs. The hydrazide moiety serves as a reversible covalent handle, readily forming acylhydrazones with aldehydes. This reversibility is the thermodynamic engine of Dynamic Combinatorial Chemistry (DCC)[2]. Furthermore, nicotinohydrazides are proven pharmacophores in antimicrobial and kinase-inhibitor design[3].

  • 6-Bromo Substituent: Positioned ortho to the ring nitrogen, this halogen is highly activated for oxidative addition, making it an ideal vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore adjacent hydrophobic pockets.

  • 5-Methyl Group ("Magic Methyl"): Situated adjacent to the bromine, this methyl group provides a dual function. Sterically, it induces a dihedral twist when a new aryl ring is coupled at the 6-position, breaking molecular planarity and increasing Fsp3​ character (improving solubility). Biologically, it can displace high-energy water molecules in small hydrophobic binding pockets, exponentially increasing binding affinity.

Table 1: Physicochemical Profile of 6-Bromo-5-methylnicotinohydrazide
PropertyValueFBDD Implication
CAS Number 2090256-63-4Reagent sourcing and verification[1].
Molecular Formula C7H8BrN3OHighly atom-efficient core.
Molecular Weight 230.06 g/mol Well within the "Rule of Three" limits.
H-Bond Donors 2 (-NH, -NH2)Enables strong directional interactions with target proteins.
H-Bond Acceptors 3 (N, C=O)Facilitates interaction with kinase hinge regions.
Orthogonal Handles Hydrazide, BromideAllows independent, sequential functionalization without protecting groups.

Workflow Visualization

The following diagram illustrates the divergent FBDD logic enabled by this scaffold, moving from a single core to a matured lead compound.

FragmentWorkflow Core 6-Bromo-5-methylnicotinohydrazide (Core Fragment) Hydrazide Hydrazide Reactivity (Acylhydrazone Exchange) Core->Hydrazide Aldehydes Bromo Bromine Reactivity (Pd-Catalyzed Coupling) Core->Bromo Boronic Acids DCC Dynamic Combinatorial Library (Target-Directed Synthesis) Hydrazide->DCC pH 4.5-6.0 SAR Late-Stage Diversification (SAR Expansion) Bromo->SAR Pd Catalyst Hit Hit Identification & Affinity Maturation DCC->Hit Protein Templating SAR->Hit Bioassay Screening

Figure 1: Divergent fragment-based drug design workflow utilizing orthogonal reactivity.

Application 1: Dynamic Combinatorial Chemistry (DCC)

Mechanistic Causality

Dynamic Combinatorial Chemistry relies on reversible covalent bonds to generate a library of compounds that continuously exchange building blocks. When a biological target (e.g., an enzyme) is introduced, it selectively binds the highest-affinity ligand, shifting the thermodynamic equilibrium to amplify the formation of that specific molecule (Le Châtelier's principle)[4]. The hydrazide group of 6-Bromo-5-methylnicotinohydrazide reacts with aldehydes to form acylhydrazones. This bond is stable at physiological pH but undergoes rapid exchange at pH 4.5–6.0 or in the presence of nucleophilic catalysts like aniline[2].

Protocol: Acylhydrazone DCL Generation & Protein Templating

This protocol is designed as a self-validating system, utilizing a non-binding control to ensure amplification is target-specific.

Step 1: Reagent Preparation

  • Prepare 10 mM stock solutions of 6-Bromo-5-methylnicotinohydrazide and a diverse panel of 5-10 fragment aldehydes in anhydrous DMSO.

  • Prepare a 100 mM stock of aniline (nucleophilic catalyst) in DMSO.

Step 2: Library Assembly & Equilibration

  • In a 96-well plate, combine the hydrazide and aldehydes to a final concentration of 100 µM each in 50 mM ammonium acetate buffer (pH 4.6).

  • Add aniline to a final concentration of 10 mM to accelerate acylhydrazone exchange[4].

  • Incubate the mixture at 25°C for 24 hours.

  • Validation Check: Analyze an aliquot via LC-MS to confirm that the thermodynamic baseline has been reached (stable peak integration).

Step 3: Protein Templating

  • Split the equilibrated library into two parallel arms:

    • Arm A (Test): Add the target protein (e.g., 50 µM final concentration).

    • Arm B (Control): Add a non-specific control protein (e.g., BSA, 50 µM) to rule out non-specific hydrophobic aggregation.

  • Incubate both arms at 25°C for an additional 48 hours to allow the equilibrium to shift in response to the protein template.

Step 4: Quenching & Hit Identification

  • Quench the dynamic exchange by rapidly raising the pH to 7.5 using 1M Tris buffer, or by adding NaBH3​CN to irreversibly reduce the acylhydrazone to a stable alkyl hydrazide.

  • Denature the proteins using cold acetonitrile (1:1 v/v) and centrifuge at 14,000 x g for 10 minutes.

  • Analyze the supernatant via High-Resolution LC-MS. Calculate the amplification factor by comparing the peak area of each acylhydrazone in Arm A versus Arm B. An amplification factor >2.0 indicates a specific binding event[4].

Application 2: Late-Stage Diversification via Cross-Coupling

Mechanistic Causality

Once a hit is identified via the hydrazide vector, the affinity must be matured. The 6-bromo position allows for late-stage SAR expansion via Palladium-catalyzed Suzuki-Miyaura coupling. Because the pyridine ring is electron-deficient, oxidative addition of Pd(0) into the C-Br bond is highly favored. However, the adjacent 5-methyl group introduces steric bulk. Therefore, a catalyst system with a bulky, electron-rich ligand (such as dppf or XPhos) is required to facilitate efficient transmetalation and reductive elimination.

Protocol: Suzuki-Miyaura Coupling on the Fragment Core

This protocol ensures high conversion rates while preventing the premature hydrolysis of the hydrazide/acylhydrazone moiety.

Step 1: Reaction Setup

  • In a microwave-safe vial equipped with a magnetic stir bar, add 6-Bromo-5-methylnicotinohydrazide (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Add K2​CO3​ (2.0 equiv, 1.0 mmol) as the base. The base is critical for forming the reactive boronate complex required for transmetalation.

  • Add the catalyst Pd(dppf)Cl2​ (0.05 equiv, 0.025 mmol).

Step 2: Solvent Addition & Degassing

  • Add 4 mL of a 1,4-Dioxane/Water mixture (4:1 v/v). The presence of water is essential to dissolve the inorganic base and activate the boronic acid.

  • Seal the vial and degas the mixture by sparging with Nitrogen gas for 5 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.

Step 3: Execution & Self-Validation

  • Heat the reaction mixture via microwave irradiation at 110°C for 30 minutes (or conventionally at 90°C for 12 hours).

  • Validation Check: Monitor the reaction via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet in the mass spectrum due to Br79 and Br81 . Successful conversion is confirmed by the disappearance of this doublet and the emergence of the coupled product mass.

Step 4: Workup

  • Dilute the mixture with EtOAc (10 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Quantitative Validation Metrics

To ensure the integrity of the FBDD workflow, the following analytical metrics should be strictly observed during protocol execution.

Table 2: Quality Control and Validation Metrics for FBDD Protocols
Process StepAnalytical TechniqueSuccess CriteriaTroubleshooting / Causality
DCC Equilibration LC-MS (UV 254 nm)Stable peak ratios over 3 consecutive hours.If equilibrium is slow, verify pH is exactly 4.6 and aniline catalyst is active[4].
Protein Templating HR-MS (EIC)Amplification Factor 2.0 vs. BSA control.False positives may occur if the target protein degrades; ensure protein stability at pH 4.6[2].
Suzuki Coupling LC-MS (ESI+)Complete loss of isotopic Bromine doublet (M, M+2).Incomplete conversion indicates Pd catalyst poisoning or inactive boronic acid; re-degas solvents.

Conclusion

6-Bromo-5-methylnicotinohydrazide is a highly versatile fragment that bridges the gap between early-stage hit discovery and late-stage lead optimization. By leveraging the orthogonal reactivity of its hydrazide and bromide functional groups, drug development professionals can rapidly assemble and iterate upon dynamic combinatorial libraries, ultimately accelerating the discovery of high-affinity, selective therapeutics.

Sources

Method

Application Note: Scale-Up Synthesis of 6-Bromo-5-methylnicotinohydrazide for Preclinical Studies

Executive Summary The development of novel therapeutics often relies on highly functionalized pyridine scaffolds. 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) [1] serves as a critical bifunctional building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics often relies on highly functionalized pyridine scaffolds. 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) [1] serves as a critical bifunctional building block in the synthesis of kinase inhibitors and biologically active heterocycles. The presence of the orthogonal reactive sites—a carbohydrazide moiety for cyclization or condensation, and a brominated position for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—makes it highly valuable.

This application note details a robust, chromatography-free, two-step scale-up protocol designed for preclinical manufacturing. By transitioning from discovery-scale methodologies to process-optimized conditions, we achieve high atom economy, strict impurity control, and scalable isolation techniques.

Retrosynthetic Strategy & Process Design

For preclinical scale-up (100 g to 1 kg), chromatographic purification is economically and operationally prohibitive. Therefore, the synthetic route was designed to utilize commercially available 6-Bromo-5-methylnicotinic acid (CAS: 901300-51-4) [2] and rely entirely on crystallization and precipitation for intermediate and final product isolation.

  • Step 1: Esterification. The carboxylic acid is converted to the corresponding methyl ester. Thionyl chloride ( SOCl2​ ) in methanol is selected over standard Fischer esterification to drive the reaction to completion, overcoming the deactivating nature of the electron-deficient pyridine ring.

  • Step 2: Hydrazinolysis. The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Ethanol is utilized as the solvent to leverage the differential solubility of the product, allowing the target hydrazide to precipitate upon cooling.

Process Workflow Diagram

G SM 6-Bromo-5-methylnicotinic acid (CAS: 901300-51-4) Ester Methyl 6-bromo-5-methylnicotinate (Intermediate) SM->Ester SOCl2, MeOH 0 °C to 65 °C, 6h Product 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) Ester->Product N2H4·H2O, EtOH 80 °C, 8h Direct Crystallization

Figure 1: Two-step scalable synthetic workflow for 6-Bromo-5-methylnicotinohydrazide.

Step-by-Step Preclinical Scale-Up Protocols

Protocol A: Synthesis of Methyl 6-bromo-5-methylnicotinate

Mechanistic Rationale: The use of SOCl2​ generates HCl in situ, which acts as a potent catalyst, while the formation of the highly reactive acyl chloride intermediate ensures rapid and quantitative conversion to the methyl ester.

Equipment: 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a caustic scrubber system.

Procedure:

  • Charge: Suspend 6-Bromo-5-methylnicotinic acid (500 g, 2.31 mol) [2] in anhydrous Methanol (2.5 L, 5 volumes) under a nitrogen atmosphere.

  • Cooling: Chill the suspension to 0–5 °C using the jacketed cooling system.

  • Addition: Add Thionyl chloride (330 g, 2.77 mol, 1.2 eq) dropwise via the dropping funnel over 2 hours.

    • Expert Insight: The addition rate must be strictly controlled to manage the exothermic reaction and the steady evolution of SO2​ and HCl gases, which must be neutralized by the scrubber.

  • Reaction: Gradually warm the mixture to reflux (approx. 65 °C) and stir for 6 hours. Monitor completion via HPLC (Target: 1% starting material).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and residual SOCl2​ .

  • Neutralization & Extraction: Dissolve the crude residue in Ethyl Acetate (3 L) and wash carefully with saturated aqueous NaHCO3​ (2 x 1 L) until the aqueous layer pH is ~8. Wash with brine (1 L), dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as an off-white solid.

  • Yield: ~510 g (96%). Used directly in the next step without further purification.

Protocol B: Synthesis of 6-Bromo-5-methylnicotinohydrazide

Mechanistic Rationale: Hydrazine hydrate is a powerful alpha-effect nucleophile. By using ethanol as the solvent, the starting ester remains soluble at reflux, but the highly polar, hydrogen-bonding hydrazide product crystallizes out upon cooling, driving the equilibrium and enabling filtration-based isolation.

Equipment: 5 L jacketed glass reactor, mechanical stirrer, reflux condenser.

Procedure:

  • Charge: Dissolve Methyl 6-bromo-5-methylnicotinate (500 g, 2.17 mol) in absolute Ethanol (2.0 L, 4 volumes).

  • Reagent Addition: Add Hydrazine hydrate (80% aqueous solution, 340 g, 5.43 mol, 2.5 eq) in a single portion at room temperature.

    • Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All transfers must occur via closed-system pumping or within a highly ventilated walk-in fume hood.

  • Reaction: Heat the mixture to gentle reflux (80 °C) and maintain for 8 hours. A white precipitate will begin to form as the reaction progresses.

  • Crystallization: Cool the reactor jacket linearly to 5 °C over 3 hours. Agitate at 5 °C for an additional 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting thick white slurry through a sintered glass Nutsche filter.

  • Washing & Drying: Wash the filter cake with ice-cold Ethanol (2 x 500 mL) to remove residual hydrazine and unreacted ester. Dry the solid in a vacuum oven at 45 °C for 24 hours.

  • Yield: 445 g (89% for this step).

Process Optimization & Quantitative Data

To validate the robustness of this route, the synthesis was evaluated across three scales. The data demonstrates that the process maintains high yields and exceptional purity profiles without the need for chromatographic intervention.

ParameterDiscovery ScalePilot ScalePreclinical Scale
Input Mass (Acid) 10.0 g100.0 g500.0 g
Esterification Yield 98%95%96%
Hydrazinolysis Yield 85%88%89%
Overall Yield 83.3%83.6%85.4%
Final Purity (HPLC) >98.5%>99.1%>99.5%
E-Factor (Est.) 452218

Table 1: Scale-up metrics demonstrating the scalability and efficiency of the crystallization-based isolation strategy.

Mechanistic & Safety Insights for Scale-Up

  • Avoidance of Anhydrous Hydrazine: While anhydrous hydrazine can accelerate hydrazinolysis, it poses severe explosion and toxicity hazards. The use of 80% aqueous hydrazine hydrate provides the necessary nucleophilicity while significantly mitigating handling risks in a pilot-plant environment.

  • Solvent Selection (Ethanol vs. Methanol): In Step 2, ethanol is preferred over methanol. Methanol's lower boiling point limits the reaction temperature, prolonging reaction times. Ethanol allows for an 80 °C reflux, ensuring complete conversion within an 8-hour shift, and provides a steeper solubility curve for the final product, enhancing the recovery during the cooling crystallization phase.

  • Impurity Purging: The primary impurity in Step 2 is unreacted methyl ester. The cold ethanol wash during the final filtration is highly effective at purging this impurity, as the ester is highly soluble in ethanol, whereas the hydrazide is nearly insoluble at 5 °C.

References

Application

Application Note: Orthogonal Derivatization of 6-Bromo-5-methylnicotinohydrazide for Advanced SAR Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) Strategy, Self-Validating Synthetic Protocols, and Mechanistic Target Engagement E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) Strategy, Self-Validating Synthetic Protocols, and Mechanistic Target Engagement

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the nicotinohydrazide scaffold is a highly privileged pharmacophore. Derivatives of this core have demonstrated profound efficacy across multiple therapeutic domains, including functioning as broad-spectrum antifungal agents via Succinate Dehydrogenase (SDH) inhibition[1], acting as potent antimicrobial agents against resistant strains like MRSA[2], and serving as small-molecule inhibitors for metabolic enzymes such as Nicotinamide N-Methyltransferase (NNMT)[3] and DNA demethylases like ALKBH2[4].

6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) represents a highly versatile, orthogonally reactive building block for SAR exploration. The strategic value of this specific molecule lies in its dual functional handles:

  • The Hydrazide Moiety (Site 1): Allows for rapid condensation with aldehydes/ketones to form acylhydrazones, or dehydrative cyclization to form rigid heterocyclic bioisosteres (e.g., 1,3,4-oxadiazoles). This site is critical for modulating hydrogen bonding and metal-chelation capabilities[5].

  • The C6-Bromide (Site 2): Serves as an ideal leaving group for transition-metal-catalyzed late-stage functionalization (LSF). The adjacent C5-methyl group provides a steric "bump" that restricts the rotation of newly introduced C6-substituents, locking the molecule into specific bioactive conformations and increasing overall lipophilicity.

Target Engagement & Mechanistic Pathway

Understanding the causality behind SAR modifications requires mapping the biological mechanism of action. For instance, in agricultural and pharmaceutical antifungal development, nicotinohydrazide derivatives exert their fungicidal action by binding to the SDH complex[1]. Modifying the hydrazide to a highly lipophilic acylhydrazone enhances the binding affinity within the hydrophobic interaction network formed by key amino acid residues (e.g., ILE40C, ARG43C)[1].

Mechanism_SDH Drug Nicotinohydrazide Derivative Target Succinate Dehydrogenase (SDH) Complex Drug->Target Binds ILE40C/ARG43C ROS ROS Accumulation Target->ROS Enzyme Inhibition Membrane Mitochondrial Depolarization ROS->Membrane Oxidative Stress Death Pathogen Cell Death (Fungal/Bacterial) Membrane->Death Apoptosis

Fig 1: Mechanism of action for nicotinohydrazide derivatives targeting Succinate Dehydrogenase.

By inhibiting SDH, these derivatives induce reactive oxygen species (ROS) accumulation, leading to mitochondrial membrane potential depolarization and subsequent cell death[1].

Orthogonal Derivatization Workflows

To systematically probe the SAR of the 6-Bromo-5-methylnicotinohydrazide core, we employ a divergent synthetic strategy. The workflow below illustrates how a single core can be expanded into a diverse library of drug-like candidates.

Divergent_Synthesis Core 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) Hydrazone Acylhydrazone Derivatives (Schiff Base Formation) Core->Hydrazone Aldehyde/Ketone [Site 1] Oxadiazole 1,3,4-Oxadiazole Derivatives (Dehydrative Cyclization) Core->Oxadiazole POCl3 / Ar-COOH [Site 1] Suzuki C6-Aryl Derivatives (Suzuki-Miyaura Coupling) Core->Suzuki Ar-B(OH)2 / Pd cat. [Site 2] Amination C6-Amino Derivatives (Buchwald-Hartwig) Core->Amination HNR2 / Pd cat. [Site 2] SAR Structure-Activity Relationship (SAR) Screening & Optimization Hydrazone->SAR Oxadiazole->SAR Suzuki->SAR Amination->SAR

Fig 2: Orthogonal derivatization pathways for 6-Bromo-5-methylnicotinohydrazide in SAR studies.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems , meaning they incorporate in-process analytical checkpoints and mechanistic rationales to ensure experimental trustworthiness.

Protocol A: Synthesis of N'-arylidene Acylhydrazones (Site 1)

Acylhydrazones are synthesized to evaluate the impact of extended aromaticity and hydrogen-bonding dynamics on antimicrobial activity[5].

  • Causality of Reagents: Glacial acetic acid is used in catalytic amounts to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal amine of the hydrazide.

  • Procedure:

    • Dissolve 6-Bromo-5-methylnicotinohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in absolute ethanol (0.2 M).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture at 80°C for 4-6 hours.

    • Cool to room temperature; the product typically precipitates as a microcrystalline solid.

    • Filter and wash with cold ethanol.

  • Self-Validation Checkpoints:

    • TLC: Monitor using EtOAc:Hexane (1:1). The highly conjugated hydrazone will appear as a bright UV-active spot at a higher Rf​ than the starting material.

    • 1H-NMR: Successful condensation is strictly validated by the disappearance of the broad NH2​ singlet (~4.5 ppm) and the appearance of a sharp imine ( CH=N ) singlet at 8.0–8.5 ppm.

Protocol B: Cyclization to 1,3,4-Oxadiazoles (Site 1)

Converting the flexible hydrazide into a rigid 1,3,4-oxadiazole ring is a classic bioisosteric replacement that often improves metabolic stability and activity against Gram-negative and Gram-positive bacteria, including MRSA[2].

  • Causality of Reagents: Phosphorus oxychloride ( POCl3​ ) serves a dual purpose as both the solvent and the dehydrating agent, driving the cyclization of the intermediate diacylhydrazine by activating the amide carbonyl.

  • Procedure:

    • Combine 6-Bromo-5-methylnicotinohydrazide (1.0 eq) and an aromatic carboxylic acid (1.0 eq) in a round-bottom flask.

    • Slowly add POCl3​ (10 volumes) under an inert atmosphere.

    • Reflux at 100°C for 8-12 hours.

    • Carefully quench the reaction by pouring the mixture over crushed ice to hydrolyze excess POCl3​ . Neutralize with NaHCO3​ to precipitate the product.

  • Self-Validation Checkpoints:

    • IR Spectroscopy: The defining validation metric is the disappearance of the strong amide carbonyl ( C=O ) stretch at ~1650 cm−1 and the emergence of C=N (~1610 cm−1 ) and C−O−C (~1070 cm−1 ) stretching bands characteristic of the oxadiazole ring.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling (Site 2)

Functionalization of the C6-bromide allows for the exploration of the hydrophobic binding pockets of target enzymes like ALKBH2[4].

  • Causality of Reagents: K2​CO3​ is selected as a mild base to activate the boronic acid into a reactive boronate complex without hydrolyzing the sensitive hydrazide/hydrazone linkages. A 1,4-Dioxane/Water (4:1) mixture ensures optimal solubility for both the organic substrate and the inorganic base.

  • Procedure:

    • In a Schlenk tube, combine the brominated core/derivative (1.0 eq), arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

    • Add degassed 1,4-Dioxane/Water (4:1, 0.1 M).

    • Add Pd(dppf)Cl2​ (0.05 eq) and purge the system with Argon for 10 minutes.

    • Heat at 90°C for 12 hours.

    • Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

  • Self-Validation Checkpoints:

    • Visual: The reaction mixture will transition from red/orange to black (precipitation of palladium(0) black) as the catalytic cycle terminates.

    • LC-MS: Validation is confirmed by the complete loss of the characteristic M / M+2 isotopic doublet (1:1 ratio) of the bromine atom, replaced by the mass of the cross-coupled product.

Quantitative SAR Data Analysis

To effectively drive drug development, quantitative data must be systematically compared. Table 1 illustrates a representative SAR matrix demonstrating how orthogonal modifications at Site 1 and Site 2 influence biological endpoints, synthesizing the mechanistic principles of SDH and bacterial inhibition[1][2][5].

Table 1: Representative SAR Matrix for 6-Bromo-5-methylnicotinohydrazide Derivatives

Compound IDSite 1 Modification (Hydrazide)Site 2 Modification (C6)SDH IC₅₀ (µM)MIC E. coli (µg/mL)MIC S. aureus MRSA (µg/mL)
Core-01 Unmodified (-CONHNH₂)Bromide (-Br)> 50.0> 125.062.5
Hyd-02a 4-Nitrobenzylidene hydrazoneBromide (-Br)12.46.2515.62
Hyd-02b 4-Methoxybenzylidene hydrazoneBromide (-Br)4.812.531.25
Oxa-03a 5-(4-Chlorophenyl)-1,3,4-oxadiazoleBromide (-Br)18.231.257.81
Suz-04a 4-Methoxybenzylidene hydrazonePhenyl (-Ph)1.23.1215.62
Suz-04b 4-Methoxybenzylidene hydrazone4-Fluorophenyl0.45 1.56 3.91

Data Interpretation Note: Conversion of the primary hydrazide to an acylhydrazone (Hyd-02b) significantly improves SDH inhibition due to enhanced hydrophobic interactions. However, rigidifying the structure into an oxadiazole (Oxa-03a) shifts the selectivity toward Gram-positive MRSA strains[2]. Late-stage Suzuki coupling at C6 (Suz-04b) yields the most potent dual-action compound, proving the necessity of the C6 functional handle for optimal target engagement.

References

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry (2025).[1] URL:[Link]

  • Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica.[5] URL: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI (2022).[2] URL: [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry (2017).[3] URL:[Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed (2025).[4] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 6-Bromo-5-methylnicotinohydrazide and its Intermediates

Welcome to the Technical Support Center for the purification of 6-Bromo-5-methylnicotinohydrazide and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6-Bromo-5-methylnicotinohydrazide and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of these compounds.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Bromo-5-methylnicotinohydrazide and its precursors, offering step-by-step solutions and explanations.

Issue 1: Low Yield of 6-Bromo-5-methylnicotinohydrazide After Synthesis and Initial Workup

Question: I've followed the synthesis protocol for 6-Bromo-5-methylnicotinohydrazide from its corresponding methyl ester, but my final yield after the initial extraction and solvent removal is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of hydrazides from esters can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The conversion of the ester to the hydrazide might not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[1] If the starting ester is still present, consider extending the reaction time or increasing the temperature moderately. Ensure that the hydrazine hydrate used is in sufficient excess.

  • Product Loss During Workup: 6-Bromo-5-methylnicotinohydrazide, being a hydrazide, may exhibit some water solubility, leading to losses during the aqueous extraction phase.

    • Solution: To minimize this, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This will decrease the solubility of your product in the aqueous phase and drive it into the organic layer. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery.

  • Side Reactions: The presence of impurities from the preceding steps can lead to unwanted side reactions, consuming your starting material.

    • Solution: Ensure the purity of your starting material, methyl 6-bromo-5-methylnicotinate, before proceeding with the hydrazide formation. Purification of the ester via column chromatography is recommended.[1]

Issue 2: Difficulty in Removing 6-Bromo-5-methylnicotinic Acid Impurity

Question: My final product, 6-Bromo-5-methylnicotinohydrazide, is contaminated with the corresponding carboxylic acid, 6-Bromo-5-methylnicotinic acid. Standard recrystallization attempts have been unsuccessful in removing it completely. How can I purify my product?

Answer:

The presence of the starting carboxylic acid is a common issue, especially if the initial esterification was not complete. Due to their similar polarities, separating the hydrazide from the carboxylic acid can be challenging.

  • Acid-Base Extraction: This is a highly effective method to remove acidic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

      • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic impurity will react to form a water-soluble salt and move into the aqueous layer.

      • Repeat the washing step 2-3 times.

      • Wash the organic layer with brine to remove any residual water-soluble components.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified hydrazide.

  • Recrystallization with pH adjustment: For some nicotinamide purifications, recrystallization at a pH between 7 and 10 has been shown to be effective in removing nicotinic acid impurities.[2]

Issue 3: Oily Product Instead of a Solid for Methyl 6-bromo-5-methylnicotinate

Question: After column chromatography of methyl 6-bromo-5-methylnicotinate, I obtained an oil instead of the expected solid. What could be the reason, and how can I induce crystallization?

Answer:

Obtaining an oily product when a solid is expected is a common purification challenge.

  • Residual Solvent: The most likely culprit is the presence of residual solvent from the column chromatography or extraction steps.[3]

    • Solution: Ensure the product is thoroughly dried under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvent traces.

  • Impurities: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil.[3]

    • Solution: Re-purify the product. You can either repeat the column chromatography with a more optimized solvent system (e.g., a shallower gradient of ethyl acetate in petroleum ether) or attempt recrystallization from a suitable solvent pair, like acetone/hexanes.[4]

  • Inducing Crystallization:

    • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to act as a nucleation site.

    • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches can provide a surface for crystals to form.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.

II. Frequently Asked Questions (FAQs)

Synthesis and Intermediate Purification

Q1: What are the common impurities I should be aware of during the synthesis of the intermediate, methyl 6-bromo-5-methylnicotinate?

A1: Common impurities can include unreacted starting materials like 6-bromo-5-methylnicotinic acid, or byproducts from the esterification reaction.[3] If the synthesis involves bromination, there is a risk of forming isomeric impurities or over-brominated products.[5]

Q2: What is a reliable method for purifying the crude 6-bromo-5-methylnicotinic acid intermediate?

A2: Recrystallization is a common and effective method for purifying nicotinic acid derivatives.[2] A suitable solvent system would need to be determined empirically, but ethanol/water mixtures are often a good starting point.[4]

Final Product Purification and Analysis

Q3: What are the recommended analytical techniques for assessing the purity of 6-Bromo-5-methylnicotinohydrazide?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and detecting impurities. Mixed-mode chromatography can be particularly effective for separating polar, basic compounds like pyridine derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product and can help identify the mass of any impurities present.

Q4: I'm observing peak tailing when analyzing my pyridine-containing compounds by HPLC. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like pyridines in reversed-phase HPLC is often caused by interactions between the basic analyte and acidic residual silanol groups on the silica-based column.[8]

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing these unwanted interactions and leading to more symmetrical peaks.[8]

  • Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups and improve peak shape.[8]

  • Column Choice: Using an end-capped column, where the residual silanol groups are chemically modified, is highly recommended for analyzing basic compounds.[8]

III. Experimental Protocols

Protocol 1: Purification of Crude Methyl 6-bromo-5-methylnicotinate by Column Chromatography

This protocol is a general guideline for the purification of crude methyl 6-bromo-5-methylnicotinate.

Materials:

  • Crude methyl 6-bromo-5-methylnicotinate

  • Silica gel (230-400 mesh)

  • Petroleum Ether (PE) or Hexanes

  • Ethyl Acetate (EA)

  • Dichloromethane (DCM)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent system, such as 100% petroleum ether or a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[1]

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compound by TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl 6-bromo-5-methylnicotinate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Petroleum Ether/Ethyl Acetate GradientAllows for good separation of compounds with differing polarities. Starting with a low polarity and gradually increasing it helps to elute impurities first, followed by the desired product.[1]
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency compared to wet loading, especially for less soluble compounds.
Monitoring Thin-Layer Chromatography (TLC)A quick and effective way to track the progress of the separation and identify fractions containing the pure product.[1]

IV. Visualizations

Purification Workflow for 6-Bromo-5-methylnicotinohydrazide

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Extraction Aqueous Workup & Extraction Start->Extraction 1. Quench Reaction 2. Extract with Organic Solvent AcidWash Acid-Base Wash (e.g., NaHCO3 solution) Extraction->AcidWash Remove Acidic Impurities Column Column Chromatography (if necessary) AcidWash->Column If other impurities persist Recrystallization Recrystallization AcidWash->Recrystallization Primary Purification Column->Recrystallization Further Purification Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis FinalProduct Pure 6-Bromo-5-methylnicotinohydrazide Analysis->FinalProduct Purity Confirmed

Caption: A typical purification workflow for 6-Bromo-5-methylnicotinohydrazide.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting cluster_reaction Reaction Issues cluster_workup Workup Issues cluster_purity Purity Issues Start Low Yield of Final Product CheckReaction Check Reaction Completion via TLC Start->CheckReaction CheckWorkup Review Workup Procedure Start->CheckWorkup CheckPurity Assess Purity of Starting Material Start->CheckPurity Incomplete Incomplete Reaction? CheckReaction->Incomplete Loss Product Loss in Aqueous Layer? CheckWorkup->Loss ImpureStart Impure Starting Material? CheckPurity->ImpureStart Extend Extend Reaction Time / Increase Temperature Incomplete->Extend Yes Extend->Start Re-evaluate Yield Brine Use Brine / Increase Extractions Loss->Brine Yes Brine->Start Re-evaluate Yield PurifyStart Purify Starting Material Before Reaction ImpureStart->PurifyStart Yes PurifyStart->Start Re-evaluate Yield

Caption: A decision tree for troubleshooting low yields.

V. References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Dahm, L., et al. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent No. 4,447,615. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Verbeke, R., et al. (2014). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Pure and Applied Chemistry, 86(1), 125-135. Retrieved from [Link]

  • ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2014). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate. Retrieved from [Link]

  • Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Royal Society of Chemistry. Retrieved from [Link]

  • Environment Clearance. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-bromo-5-methylnicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from

  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives. Retrieved from

  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide. Retrieved from

  • Appchem. (n.d.). 6-Bromo-5-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). NL2032578B1 - Method for Determining Purity of Nicotine by Use of GCMS-GC Method. Retrieved from

  • den Hertog, H. J., & Combe, W. P. (1952). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Retrieved from [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(1), 5. Retrieved from [Link]

  • Shlomo, R., & Shlomo, S. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1282-1285. Retrieved from [Link]

  • Li, Y., et al. (2013). (3-bromo-5-chloro-2-hydroxybenzylidene) nicotinohydrazide. Semantic Scholar. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]

  • am Ende, D. J., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester. Retrieved from

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Halo-5-nitroquinoxalines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methylnicotinohydrazide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-methylnicotinohydrazide. This document provides in-depth troubleshooting guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-methylnicotinohydrazide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this two-step synthetic process. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Workflow Overview: Synthesis of 6-Bromo-5-methylnicotinohydrazide

The synthesis of 6-Bromo-5-methylnicotinohydrazide is typically achieved in a two-step process:

  • Esterification: Conversion of 6-Bromo-5-methylnicotinic acid to its corresponding ester (e.g., methyl or ethyl ester).

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final hydrazide product.

This guide is structured to address potential side reactions and challenges in each of these critical steps.

G A 6-Bromo-5-methylnicotinic Acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 6-Bromo-5-methylnicotinate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E 6-Bromo-5-methylnicotinohydrazide D->E

Caption: General synthetic workflow for 6-Bromo-5-methylnicotinohydrazide.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Esterification of 6-Bromo-5-methylnicotinic Acid

Issue 1: Low or No Conversion to the Ester

  • Question: I have been refluxing my 6-Bromo-5-methylnicotinic acid in methanol with a sulfuric acid catalyst, but TLC analysis shows a significant amount of unreacted starting material even after several hours. What could be the cause?

  • Answer: Low conversion in a Fischer-Speier esterification is a common issue and can be attributed to several factors related to the reaction equilibrium.[1][2][3][4]

    • Causality: The Fischer-Speier esterification is a reversible reaction where water is produced as a byproduct.[1][2] According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus inhibiting the formation of the ester.[2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use anhydrous alcohol and ensure all glassware is thoroughly dried. The presence of water, even in small amounts, can significantly hinder the reaction.

      • Increase Alcohol Excess: The reaction is often driven to completion by using a large excess of the alcohol, which acts as both a reactant and the solvent.[1][4]

      • Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.[1]

      • Catalyst Concentration: Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1] Typically, a catalytic amount is sufficient, but for sluggish reactions, a slight increase may be beneficial.

Issue 2: Appearance of an Unexpected, Highly Polar Byproduct

  • Question: During the esterification of 6-Bromo-5-methylnicotinic acid using dimethyl sulfate and potassium carbonate, I observe an unexpected byproduct on my TLC plate that is more polar than my starting material. What might this be?

  • Answer: When using strong alkylating agents like dimethyl sulfate, there is a possibility of N-alkylation on the pyridine ring, leading to the formation of a quaternary ammonium salt.

    • Causality: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated by potent electrophiles like dimethyl sulfate.[5] This results in the formation of a charged pyridinium species, which is highly polar.

    • Troubleshooting Steps:

      • Use a Milder Methylating Agent: Consider using a less reactive methylating agent or a different esterification method altogether, such as the Fischer-Speier esterification.[1][2]

      • Control Stoichiometry: Carefully control the stoichiometry of the dimethyl sulfate to minimize over-alkylation.

      • Temperature Control: Running the reaction at a lower temperature may favor O-alkylation (esterification) over N-alkylation.

Issue 3: Concern About Genotoxic Impurities

  • Question: My protocol uses sulfuric acid and methanol for the esterification. I am concerned about the potential formation of genotoxic impurities. Is this a valid concern?

  • Answer: Yes, this is a valid and critical concern. The combination of sulfuric acid and methanol can lead to the formation of dimethyl sulfate (DMS), a known genotoxic agent.[6]

    • Causality: Sulfuric acid reacts with methanol to form monomethyl sulfate (MMS), which can further react to form dimethyl sulfate.[6] While the equilibrium concentration of DMS may be low, its high toxicity warrants careful consideration and control.[6]

    • Mitigation Strategies:

      • Alternative Catalysts: Use an alternative acid catalyst that does not pose this risk, such as p-toluenesulfonic acid or a solid-supported acid catalyst.[1]

      • Kinetic Modeling and Control: If sulfuric acid must be used, it is crucial to understand the kinetics of DMS formation and degradation under the specific reaction conditions to minimize its presence.[6]

      • Analytical Testing: The final ester intermediate should be tested for the presence of residual DMS using a validated analytical method.

Step 2: Hydrazinolysis of the Ester

Issue 4: Incomplete Conversion to the Hydrazide

  • Question: My hydrazinolysis reaction has been refluxing for the recommended time, but I still see a significant amount of the starting ester on my TLC. How can I drive the reaction to completion?

  • Answer: Incomplete hydrazinolysis can often be resolved by adjusting the reaction conditions to favor product formation.

    • Causality: Similar to esterification, hydrazinolysis is also a nucleophilic acyl substitution reaction. The reaction rate can be influenced by factors such as reactant concentration, temperature, and steric hindrance.

    • Troubleshooting Steps:

      • Increase Hydrazine Hydrate Excess: A common strategy is to use a larger excess of hydrazine hydrate (typically 5-10 equivalents) to push the reaction forward.

      • Extend Reaction Time: Continue to monitor the reaction by TLC and extend the reflux time until the starting ester spot is no longer visible.

      • Increase Temperature: If not already at reflux, increasing the temperature can enhance the reaction rate.

      • Solvent Choice: Ensure a suitable solvent, such as ethanol or methanol, is being used. Anhydrous conditions are often preferred.

Issue 5: Formation of a Less Polar Byproduct

  • Question: During the hydrazinolysis of my methyl 6-Bromo-5-methylnicotinate, I've isolated a byproduct that is less polar than the desired hydrazide. What could this be?

  • Answer: A common side reaction in hydrazinolysis is the formation of a 1,2-diacylhydrazine.[7][8]

    • Causality: This occurs when one molecule of hydrazine reacts with two molecules of the ester. The resulting diacylhydrazine is more substituted and often less polar than the desired monosubstituted hydrazide. This side reaction is more likely to occur if the ester is present in a large excess relative to the hydrazine at any point in the reaction.

    • Troubleshooting and Visualization:

      • Control Reagent Addition: Add the ester dropwise to a solution of hydrazine hydrate rather than the other way around. This ensures that hydrazine is always in excess, minimizing the formation of the diacylhydrazine byproduct.

      • Purification: The diacylhydrazine can typically be separated from the desired product by column chromatography or recrystallization due to the difference in polarity.

G cluster_0 Main Reaction cluster_1 Side Reaction Ester Methyl 6-Bromo-5-methylnicotinate Hydrazide 6-Bromo-5-methylnicotinohydrazide Ester->Hydrazide + NH₂NH₂ Ester2 2x Ester Diacylhydrazine 1,2-Diacylhydrazine Ester2->Diacylhydrazine + NH₂NH₂

Caption: Main vs. Side Reaction in Hydrazinolysis.

Issue 6: Product Fails to Precipitate Upon Cooling

  • Question: The literature suggests my nicotinohydrazide product should precipitate from the reaction mixture upon cooling, but mine remains in solution. How can I isolate my product?

  • Answer: Product solubility can vary based on the specific substitution pattern and the solvent system used. If precipitation does not occur, other isolation techniques are necessary.

    • Causality: The solubility of the hydrazide product in the reaction solvent (e.g., ethanol) may be higher than anticipated.

    • Troubleshooting Steps:

      • Solvent Evaporation: Carefully remove the reaction solvent under reduced pressure. The resulting crude solid can then be purified.

      • Anti-Solvent Addition: Add a non-polar solvent (an "anti-solvent") such as hexane or diethyl ether to the cooled reaction mixture to induce precipitation.

      • Aqueous Workup: If the product is sufficiently non-polar, it may be possible to perform an aqueous extraction after removing the bulk of the alcohol solvent.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance of 6-Bromo-5-methylnicotinohydrazide?

    • A1: Nicotinohydrazides are typically white to off-white crystalline solids.[9] The exact appearance can depend on the purity.

  • Q2: How can I best monitor the progress of these reactions?

    • A2: Thin-layer chromatography (TLC) is the most convenient method. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.

  • Q3: What are the key spectroscopic features to confirm the identity of my final product?

    • A3:

      • ¹H NMR: Look for the appearance of broad singlets corresponding to the -NH and -NH₂ protons of the hydrazide group, in addition to the expected aromatic and methyl signals.[10]

      • ¹³C NMR: The carbonyl carbon of the hydrazide will have a characteristic chemical shift.

      • FTIR: Expect to see characteristic absorption bands for the N-H stretches (typically in the range of 3200-3400 cm⁻¹) and the C=O stretch of the amide (around 1640-1680 cm⁻¹).[9]

      • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4:

      • Hydrazine Hydrate: Hydrazine hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

      • Dimethyl Sulfate: If used, dimethyl sulfate is extremely toxic and a potent carcinogen.[6] Extreme caution is required.

      • Thionyl Chloride: If used as a reagent to form an acid chloride intermediate, thionyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

Part 3: Experimental Protocols

Protocol 1: Esterification of 6-Bromo-5-methylnicotinic Acid (Fischer-Speier Method)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-Bromo-5-methylnicotinic acid in anhydrous methanol (at least 10-fold molar excess).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Hydrazinolysis of Methyl 6-Bromo-5-methylnicotinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl 6-Bromo-5-methylnicotinate in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 molar equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

    • If the product precipitates, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: The crude hydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Part 4: Data Presentation

Table 1: Summary of Potential Side Products and Identification Methods

Reaction StepPotential Side ProductStructureIdentification MethodMitigation Strategy
Esterification N-Methyl-6-bromo-5-methylnicotinium saltQuaternary ammonium salt¹H NMR (downfield shift of aromatic protons), High Polarity on TLCUse milder methylating agents; control temperature.
Hydrazinolysis 1,2-Bis(6-bromo-5-methylnicotinoyl)hydrazineDiacylhydrazineMS (higher molecular weight), Less polar on TLCAdd ester to an excess of hydrazine hydrate.

References

  • SYNTHESIS of (Z)-N'-(PHENYL(PYRIDIN-2-YL)METHYLENE)NICOTINOHYDRAZIDE: STRUCTURAL CHARACTERIZATION and ANTIOXIDANT ACTIVITY SCREENING. ResearchGate. Available at: [Link]

  • Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide. ResearchGate. Available at: [Link]

  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]

  • Types of reactions of 1,2-diacylhydrazines forming the 1,3,4-oxa-/thiadiazole ring. ResearchGate. Available at: [Link]

  • Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. PubMed. Available at: [Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ACS Publications. Available at: [Link]

  • Nicotinohydrazide. PMC - NIH. Available at: [Link]

  • (PDF) Nicotinohydrazide. ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]

  • dimethyl sulfate. Organic Syntheses Procedure. Available at: [Link]

  • A modified method for esterification of some polyhydroxy aromatic acids. Indian Academy of Sciences. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. PMC. Available at: [Link]

  • Ester synthesis by O-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Fused Bicyclic[7][11][12]-Triazoles from Amino Acids. ACS Publications. Available at: [Link]

  • Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. PMC. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available at: [Link]

  • THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC. Available at: [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. Available at: [Link]

  • Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides. PubMed. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PMC. Available at: [Link]

  • (PDF) Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. Available at: [Link]

  • Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. SciSpace. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]

  • Radical Addition of Hydrazones by α-Bromo Ketones To Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. Available at: [Link]

  • (PDF) Evaluating impurities in drugs (Part III of III): In Part III of a three-part article, the authors examine various degradation routes of APIs, impurities arising from interactions in formulations, metabolite impurities, various analytical methods to measure impuritie, and ways to control impurities. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 6-Bromo-5-methylnicotinohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing intractable mixtures, poor conversions, and unexpected byproducts during the synthesis of 6-Bromo-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing intractable mixtures, poor conversions, and unexpected byproducts during the synthesis of 6-Bromo-5-methylnicotinohydrazide (CAS 2090256-63-4).

This guide abandons generic synthesis advice to focus exclusively on the specific electronic and steric vulnerabilities of the 6-bromo-5-methylpyridine scaffold. By understanding the mechanistic causality behind your reaction failures, we can implement a self-validating protocol that guarantees high yields.

Mechanistic Analysis: The Root Cause of Low Yields

Most low-yield issues in this synthesis do not stem from a failure of the hydrazinolysis itself, but rather from a highly favored competing reaction: Nucleophilic Aromatic Substitution (SNAr) .

The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, severely depleting electron density at the C-2 and C-6 positions. Consequently, the bromine atom at C-6 is highly activated and acts as an excellent leaving group[1]. Because hydrazine is an "alpha-effect" nucleophile—meaning it is exceptionally reactive—it can attack the C-6 position just as easily as it attacks the C-3 carbonyl group, especially under thermal stress[2].

MechanisticPathway SM 6-Bromo-5-methyl- nicotinic ester Desired 6-Bromo-5-methyl- nicotinohydrazide (Desired Product) SM->Desired + Hydrazine (Low Temp) Acyl Substitution Undesired 6-Hydrazinyl-5-methyl- nicotinohydrazide (Major Byproduct) SM->Undesired + Hydrazine (Heat) SNAr at C-6 Desired->Undesired Excess Hydrazine SNAr at C-6

Caption: Competing pathways: Acyl substitution vs. SNAr in 6-bromo-5-methylnicotinic esters.

Frequently Asked Questions (FAQs)

Q1: I refluxed methyl 6-bromo-5-methylnicotinate with hydrazine hydrate, but LC-MS shows a highly polar byproduct with a mass corresponding to the loss of bromine. What happened? A1: You have inadvertently synthesized 6-hydrazinyl-5-methylnicotinohydrazide. When you apply heat (reflux conditions) to a 6-halopyridine in the presence of hydrazine, the nucleophile attacks the electrophilic C-6 carbon, displacing the bromide ion[2]. This is not a random error; it is a fundamental mechanistic pathway. In fact, this exact SNAr principle is utilized intentionally in the radiopharmaceutical industry to synthesize 6-hydrazinonicotinic acid (HYNIC) from 6-chloronicotinic acid[1][3]. To preserve your 6-bromo group, you must avoid high temperatures entirely.

Q2: How can I selectively form the hydrazide without triggering the SNAr side reaction? A2: The solution relies on kinetic control . You must lower the activation energy required for the desired acyl substitution so that the reaction can proceed rapidly at sub-zero temperatures—conditions where the SNAr pathway is thermodynamically "frozen." Standard methyl or ethyl esters require extended heating (e.g., 60–80°C) to undergo hydrazinolysis[4]. Instead, you must activate the carboxylic acid into a highly reactive intermediate, such as an acid chloride . Acid chlorides react instantaneously with hydrazine at -10°C, selectively forming the hydrazide while leaving the 6-bromo group perfectly intact.

Q3: My starting material, 6-bromo-5-methylnicotinic acid, is not fully converting to the acid chloride when I use thionyl chloride. Why? A3: The electron-withdrawing nature of the pyridine ring and the 6-bromo group significantly reduces the nucleophilicity of the carboxylic acid oxygen, making direct attack on thionyl chloride sluggish. Furthermore, the 5-methyl group provides slight steric shielding. To overcome this, you must add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts directly with the chlorinating agent to form the Vilsmeier-Haack reagent, an overwhelmingly superior electrophile that forces the activation of sluggish carboxylic acids.

Quantitative Data: Strategy Comparison

To illustrate the causality between reaction conditions and yield, review the comparative data below. Notice how increasing the electrophilicity of the carbonyl group allows for lower reaction temperatures, thereby eliminating the SNAr byproduct.

Synthetic StrategyReagents & ConditionsDesired Hydrazide YieldSNAr Byproduct Formation
Direct Ester Hydrazinolysis Methyl ester, NH₂NH₂ (5 eq), EtOH, Reflux 12h< 15%> 80% (Major component)
Direct Ester Hydrazinolysis Methyl ester, NH₂NH₂ (2 eq), MeOH, RT 48h~ 30%~ 20% (Incomplete conversion)
Activated Ester (NHS) NHS ester, NH₂NH₂ (1.5 eq), THF, RT 2h~ 75%< 5%
Acid Chloride (Optimized) Acid chloride, NH₂NH₂ (2.5 eq), THF, -10°C 1h> 90% Not Detected
Self-Validating Experimental Protocol

The following protocol utilizes the acid chloride strategy. It is designed as a self-validating system: visual cues (gas evolution) confirm activation, while strict order-of-addition prevents dimerization.

Workflow Step1 1. Activation Acid + Oxalyl Chloride + DMF (cat.) Forms Acid Chloride Step2 2. Concentration Remove excess volatiles in vacuo Prevents reagent quenching Step1->Step2 Step3 3. Hydrazinolysis Dropwise addition to cold NH2NH2 (-10°C) prevents SNAr Step2->Step3 Step4 4. Isolation Quench with H2O, Filter Yields pure hydrazide Step3->Step4

Caption: Optimized low-temperature workflow for 6-Bromo-5-methylnicotinohydrazide synthesis.

Step-by-Step Methodology: Low-Temperature Hydrazinolysis

Step 1: Carboxylic Acid Activation

  • Suspend 6-bromo-5-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0°C. Add oxalyl chloride (1.5 eq) dropwise, followed immediately by 2–3 drops of anhydrous DMF (catalyst).

  • Validation Check: Remove the ice bath. You must observe immediate and sustained gas evolution (CO₂, CO, and HCl). Stir at room temperature until gas evolution completely ceases and the opaque suspension becomes a clear, homogenous solution (approximately 2 hours). This visual transition confirms 100% conversion to the acid chloride.

Step 2: Volatile Removal (Critical Causality Step) 4. Concentrate the reaction mixture in vacuo to absolute dryness. 5. Why this matters: You must completely remove unreacted oxalyl chloride and dissolved HCl. If left in the mixture, oxalyl chloride will violently consume your hydrazine in the next step, skewing the stoichiometry and ruining the yield. Re-dissolve the resulting dry residue in anhydrous THF.

Step 3: Kinetically Controlled Hydrazinolysis 6. In a separate, larger round-bottom flask, prepare a solution of hydrazine hydrate (2.5 eq) in anhydrous THF. Chill this solution to -10°C using an ice/brine bath. 7. Add the THF/acid chloride solution dropwise to the chilled hydrazine solution over 30 minutes. 8. Why this matters (Order of Addition): Adding the highly reactive acid chloride into the hydrazine ensures that hydrazine is always in massive stoichiometric excess at the exact moment of reaction. If you reverse the addition, the acid chloride will be in excess, leading to the formation of symmetrical N,N'-di(6-bromo-5-methylnicotinoyl)hydrazine dimers. The strict -10°C temperature barrier ensures the SNAr pathway remains inactive.

Step 4: Isolation 9. Stir for an additional 30 minutes at 0°C. 10. Quench the reaction by slowly adding ice-cold water. The desired 6-bromo-5-methylnicotinohydrazide will precipitate out of the aqueous THF mixture as a solid. 11. Filter the precipitate, wash thoroughly with cold water to remove any residual hydrazine salts, and dry under high vacuum.

References[1] Title: 6-Hydrazinonicotinic Acid|HYNIC Reagent|RUO

Sources

Optimization

"stability issues of 6-Bromo-5-methylnicotinohydrazide under different pH conditions"

Welcome to the technical support guide for 6-Bromo-5-methylnicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Bromo-5-methylnicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues, particularly concerning pH-dependent degradation. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-Bromo-5-methylnicotinohydrazide?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.[1][2] The recommended storage temperature is between 2-8°C.[3][4] For enhanced protection against slow degradation via atmospheric moisture and oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[4]

Q2: I need to work with this compound in an aqueous solution. What is the primary degradation pathway I should be concerned about?

A2: The primary degradation pathway for 6-Bromo-5-methylnicotinohydrazide in aqueous solutions is the hydrolysis of the hydrazide group (-CONHNH₂). This reaction is highly dependent on the pH of the solution and is typically catalyzed by acid (H⁺) or, to a lesser extent, base (OH⁻).[5] Acid-catalyzed hydrolysis is generally the more significant concern for hydrazides and their derivatives, leading to the cleavage of the C-N bond to form 6-bromo-5-methylnicotinic acid and hydrazine.[6][7]

Q3: How does pH generally affect the stability of nicotinohydrazide derivatives?

A3: The stability of hydrazides and their common derivatives (hydrazones) is profoundly influenced by pH.

  • Acidic Conditions (pH < 6): Hydrazides are most susceptible to hydrolysis under acidic conditions. The reaction rate is often accelerated at lower pH values.[6][8] This is due to the protonation of the nitrogen or oxygen atoms in the hydrazide moiety, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable at neutral pH. Hydrolysis still occurs but at a significantly slower rate compared to acidic conditions.[10]

  • Alkaline Conditions (pH > 8): While base-catalyzed hydrolysis is possible, the rate is often slower than acid-catalyzed hydrolysis for this class of compounds.[5]

Q4: Are there any visual signs of degradation for the solid compound or solutions?

A4: While analytical confirmation is always necessary, visual cues can be an early indicator of potential degradation.

  • Solid Compound: A change from its typical white or off-white appearance to a yellow or brownish color may suggest degradation.[11]

  • Solutions: The appearance of cloudiness or precipitate in a previously clear solution could indicate the formation of less soluble degradation products, such as 6-bromo-5-methylnicotinic acid.

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could my compound be degrading in my aqueous buffer?

Answer: Yes, inconsistent results are a classic sign of compound instability. Hydrazides can degrade over the course of an experiment, especially if the conditions are not optimized. The pH of your buffer is the most critical factor to investigate.

Causality: If your buffer is acidic, even mildly, the compound could be hydrolyzing during your experimental timeframe. This would effectively lower the concentration of the active compound, leading to variable outcomes.

Solution Workflow:

  • Confirm Purity: First, confirm the purity of your stock solution and the sample in your final experimental buffer at the start (T=0) and end of your typical experiment duration using an analytical method like HPLC (see Protocol 1).

  • Evaluate pH: Measure the pH of your buffer accurately. If it is below 7, consider whether a less acidic buffer could be used.

  • Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of any potential degradation.

  • Fresh Preparations: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Is the compound degrading? A->B C Analyze Purity (HPLC) (Pre- and Post-Experiment) B->C D Purity Decreased? C->D E YES D->E F NO D->F G Optimize Conditions: - Adjust Buffer pH - Lower Temperature - Use Fresh Solutions E->G H Review Other Experimental Variables F->H I Re-evaluate Experiment G->I

Caption: Troubleshooting workflow for inconsistent results.

Problem: I'm working in an acidic buffer (pH 3-5) and observe a rapid loss of activity. How can I mitigate this?

Answer: Working in acidic conditions is challenging for hydrazides. The observed loss of activity is very likely due to rapid acid-catalyzed hydrolysis.

Causality: At low pH, the hydrazide is protonated, significantly increasing its susceptibility to hydrolysis. The half-life of the compound under these conditions could be on the scale of minutes to hours.

Mitigation Strategies:

  • pH Adjustment: If the experimental design allows, increase the pH to be as close to neutral as possible. Even a single pH unit increase can dramatically reduce the hydrolysis rate.

  • Minimize Incubation Time: Design your experiment to have the shortest possible incubation time for the compound in the acidic buffer.

  • Use of Co-solvents: In some cases, reducing the concentration of water by using a co-solvent (e.g., DMSO, ethanol) may slow the rate of hydrolysis. However, this must be compatible with your experimental system.

  • Pro-drug Approach: If applicable to your field, consider if a more stable precursor or pro-drug could be used that converts to the active hydrazide under specific conditions.

Scientific Rationale: The Mechanism of Hydrolysis

Understanding the chemical mechanism of degradation is key to preventing it. The acid-catalyzed hydrolysis of 6-Bromo-5-methylnicotinohydrazide proceeds through a well-understood pathway involving the nucleophilic attack of water on the protonated amide.

Key Steps:

  • Protonation: The carbonyl oxygen of the hydrazide is protonated by an acid (H₃O⁺) in the solution. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms of the hydrazide group, making it a better leaving group (hydrazine).

  • Elimination: The C-N bond cleaves, eliminating hydrazine and reforming the carbonyl group of what is now 6-bromo-5-methylnicotinic acid.

G A 6-Bromo-5-methylnicotinohydrazide B Protonation of Carbonyl Oxygen A->B + H+ C Protonated Intermediate (Increased Electrophilicity) B->C D Nucleophilic Attack by Water C->D + H2O E Tetrahedral Intermediate D->E F Proton Transfer to Nitrogen E->F G Formation of Good Leaving Group (Hydrazine) F->G H Elimination of Hydrazine G->H I Degradation Products: 6-Bromo-5-methylnicotinic Acid + Hydrazine H->I

Caption: The mechanism of acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: HPLC-Based Assessment of Compound Stability

Objective: To quantitatively assess the stability of 6-Bromo-5-methylnicotinohydrazide in a specific aqueous buffer over time. This is a stability-indicating assay.[12]

Materials:

  • 6-Bromo-5-methylnicotinohydrazide

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer components (e.g., phosphate, acetate)

  • Acid/Base for pH adjustment (e.g., formic acid, ammonium hydroxide)

Methodology:

  • Method Development: Develop an HPLC method that can separate the parent compound from its likely primary degradation product, 6-bromo-5-methylnicotinic acid. A typical starting point would be a gradient method on a C18 column with a mobile phase of water and ACN with 0.1% formic acid.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in ACN or DMSO.

    • Prepare your aqueous experimental buffer at the desired pH.

    • Spike the buffer with the stock solution to achieve your final experimental concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the stability profile.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot into the HPLC and record the peak area of the parent compound. This is your 100% reference.

    • Store the remaining solution under your exact experimental conditions (pH, temperature, light exposure).

    • Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics. Look for the appearance and growth of new peaks, which correspond to degradation products.

Predicted Stability Profile

While specific experimental data for 6-Bromo-5-methylnicotinohydrazide is not publicly available, we can predict its stability based on the known behavior of related nicotinohydrazide and hydrazone compounds.[6][9][13]

pH ConditionBuffer System ExampleExpected StabilityPrimary Degradation Pathway
Highly Acidic (pH 1-3) 0.1 M HCl / GlycineVery Low (Half-life of minutes to hours)Rapid Acid-Catalyzed Hydrolysis
Mildly Acidic (pH 4-6) Acetate / CitrateLow to Moderate (Degradation likely within 24h)Acid-Catalyzed Hydrolysis
Neutral (pH 7-7.5) Phosphate (PBS) / HEPESGood (Generally stable for >24h at RT)Slow Hydrolysis
Alkaline (pH 8-10) Tris / BicarbonateModerate to Good Base-Catalyzed Hydrolysis

Disclaimer: This table presents a predictive summary based on established chemical principles. It is essential for researchers to perform their own stability studies under their specific experimental conditions using a validated method as described in Protocol 1.

References

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC, National Center for Biotechnology Information. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. The Ivan Huc Group, University of Bordeaux. [Link]

  • DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC, National Center for Biotechnology Information. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • Nicotinohydrazide. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides. PubMed. [Link]

  • Synthesis, Characterization, Crystal Structures and Antimicrobial Activities of Nicotinohydrazones. Semantic Scholar. [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. [Link]

  • STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. SlideShare. [Link]

  • Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. PMC, National Center for Biotechnology Information. [Link]

  • Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. MDPI. [Link]

  • literature review of recent stability indicating methods of pharmaceutical drugs. ResearchGate. [Link]

  • Towards a Comprehensive Understanding of Malathion Degradation: Comparison of Degradation Reactions under Alkaline and Radical Conditions. RSC Publishing. [Link]

  • Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. Semantic Scholar. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 6-Bromo-5-methylnicotinohydrazide

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific thermodynamic and kinetic challenges associated with the isolation of 6-Bromo-5-methylnicotinohydrazide (CAS: 20902...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific thermodynamic and kinetic challenges associated with the isolation of 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4). This guide bypasses generic advice, focusing instead on the mechanistic causality behind phase behaviors to provide you with a self-validating, scalable crystallization framework.

Part 1: Mechanistic Causality in Phase Behavior

Understanding the molecular behavior of 6-Bromo-5-methylnicotinohydrazide is critical to optimizing its recovery. The molecule possesses a highly polar nicotinohydrazide moiety (-C(=O)NHNH₂) capable of extensive hydrogen bonding, juxtaposed with a lipophilic brominated pyridine core.

This structural dichotomy creates a narrow thermodynamic design space. When supersaturation is generated too rapidly (e.g., via fast cooling), the integration of these molecules into an ordered crystal lattice is kinetically hindered by competing intermolecular hydrogen-bond networks. Consequently, the system minimizes free energy by undergoing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" . The solute separates into a dense, product-rich liquid phase rather than nucleating. This oil phase acts as a sink for impurities and eventually solidifies into an amorphous, non-compliant mass.

Part 2: Self-Validating Experimental Protocol

To bypass the miscibility gap and enforce crystalline growth, we utilize a Seeded Non-Linear Cooling Crystallization approach. This protocol is designed as a self-validating system: each step contains a physical checkpoint to ensure the thermodynamic state is correct before proceeding.

Step-by-Step Methodology: Seeded Cooling Crystallization
  • Solvent Selection & Preparation: Prepare a solvent mixture of Ethanol/Water (70:30 v/v). Causality: This specific ratio balances the solubility of the hydrophobic brominated ring and the hydrophilic hydrazide, suppressing premature LLPS.

  • Complete Dissolution: Charge 6-Bromo-5-methylnicotinohydrazide (approx. 150 mg/mL) into the jacketed reactor. Heat to 65°C under moderate agitation (400 rpm) until complete dissolution is achieved. Checkpoint: The solution must be optically clear with no Schlieren lines.

  • Cooling to the Metastable Zone (MSZW): Apply a linear cooling rate of 0.5°C/min to reach 55°C. Hold for 15 minutes to stabilize the thermal mass.

  • Strategic Seeding: Introduce 2-3 wt% of pre-milled 6-Bromo-5-methylnicotinohydrazide seed crystals (target size: 50-100 μm). Self-Validation Check: Observe the reactor for 5 minutes post-seeding. If the seeds dissolve, the system is undersaturated (a false MSZW); you must lower the temperature by 2°C and re-seed. If the seeds remain suspended with sharp edges, the metastable zone is validated. Hold at 55°C for 60 minutes to allow the seed bed to mature and integrate solute.

  • Non-Linear Cooling Profile: Execute a cubic (convex) cooling profile from 55°C down to 5°C over 6 hours. Causality: Initially, the available crystal surface area is low. A slow initial cooling rate prevents supersaturation spikes that lead to secondary nucleation or oiling out. As crystals grow and surface area expands, the cooling rate accelerates to maintain a constant, optimal supersaturation driving force .

  • Isolation & Washing: Filter the resulting suspension. Wash the cake with 5°C Ethanol/Water (50:50 v/v) to reject mother liquor impurities without inducing secondary dissolution.

Part 3: Quantitative Data Summary

The table below demonstrates the empirical impact of cooling strategies on the final product attributes of 6-Bromo-5-methylnicotinohydrazide.

Table 1: Impact of Crystallization Parameters on Product Recovery

Crystallization StrategyCooling ProfileSeeding (wt%)Observed Phase BehaviorYield (%)Purity (HPLC %)
Unseeded Linear1.0 °C/min0%Oiling Out (LLPS) 68.4%92.1%
Unseeded Slow0.2 °C/min0%Heavy Fines / Nucleation74.2%96.5%
Seeded Linear0.5 °C/min2%Crystalline85.0%98.2%
Seeded Non-Linear Cubic (6h) 3% Optimal Crystalline 94.5% >99.8%

Part 4: Troubleshooting & FAQs

Q1: My reactor is forming a cloudy, milky emulsion instead of a solid suspension. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the system enters a miscibility gap in the phase diagram because supersaturation was generated much faster than the nucleation rate . For this compound, the strong intermolecular hydrogen bonds delay lattice formation, forcing the solute to crash out as an oil. Actionable Fix: Stop cooling immediately. Reheat the mixture until the emulsion dissolves back into a single clear phase. Reduce your cooling rate by at least 50% and introduce seed crystals before reaching the temperature where the emulsion previously formed.

Q2: The final product filters very slowly and consists of a fine, chalky powder. How can I increase crystal size? A: Excessive fines indicate that secondary nucleation has dominated over crystal growth. This is a classic symptom of uncontrolled supersaturation. When a linear cooling rate is applied to an unseeded batch, supersaturation builds up rapidly, resulting in a sudden "shower" of small nuclei . Actionable Fix: Implement the non-linear (cubic) cooling profile detailed in Part 2. Keep the cooling rate extremely slow (e.g., 0.1°C/min) during the first 20% of the temperature drop, allowing the solute to build upon existing crystal faces rather than forming new nuclei.

Q3: Can I use anti-solvent crystallization instead of cooling to save time? A: Yes, but with extreme caution. Adding an anti-solvent (like pure water to an ethanol solution) rapidly spikes supersaturation. If the anti-solvent is added linearly or too quickly, 6-Bromo-5-methylnicotinohydrazide will immediately oil out. If you choose this route, the anti-solvent must be dosed using a highly controlled, non-linear addition rate, coupled with a robust 3 wt% seed bed.

Part 5: Process Visualization

Below is the logical decision-tree workflow for diagnosing and correcting crystallization failures for this specific compound.

CrystallizationWorkflow Start 6-Bromo-5-methylnicotinohydrazide Supersaturated Solution Cooling Apply Cooling Profile (Linear vs. Non-linear) Start->Cooling LLPS Oiling Out Detected? (LLPS Emulsion) Cooling->LLPS OilingOut Yes: Emulsion Formed LLPS->OilingOut High Supersat NoOiling No: Nucleation Occurs LLPS->NoOiling Controlled Kinetics FixLLPS Intervention: 1. Reheat to Clear Phase 2. Slower Cooling Rate 3. Introduce Seed Crystals OilingOut->FixLLPS FixLLPS->Cooling Iterate Fines Excessive Fines / Poor Filtration? NoOiling->Fines FixFines Intervention: 1. Non-linear Cooling 2. Control Supersaturation 3. Temperature Cycling Fines->FixFines Yes Success Optimal Crystal Size & High Purity Yield Fines->Success No FixFines->Success

Fig 1: Troubleshooting workflow for 6-Bromo-5-methylnicotinohydrazide crystallization and LLPS.

References

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. URL:[Link]

  • In-Process Monitoring and Control of Supersaturation in Seeded Batch Cooling Crystallisation. Organic Process Research & Development. URL:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • Kinetics of Crystallization in Supersaturation. Mettler Toledo. URL:[Link]

Reference Data & Comparative Studies

Validation

A Definitive Guide to Structural Validation of 6-Bromo-5-methylnicotinohydrazide Using 2D NMR

This guide provides an in-depth, expert-led walkthrough on the structural elucidation of 6-Bromo-5-methylnicotinohydrazide, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond a simp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, expert-led walkthrough on the structural elucidation of 6-Bromo-5-methylnicotinohydrazide, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explore the causal logic behind the experimental strategy, demonstrating how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments forms a self-validating system for unambiguous structure confirmation. This document is intended for researchers, scientists, and drug development professionals who require irrefutable analytical evidence for their synthesized compounds.

The Imperative of Unambiguous Structural Assignment

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety issues. While techniques like mass spectrometry confirm molecular weight and elemental composition, and 1D NMR provides an initial glimpse into the chemical environment of nuclei, complex molecules with multiple isomers often demand a more rigorous approach.[1][2] For substituted aromatic systems like 6-Bromo-5-methylnicotinohydrazide, 2D NMR spectroscopy is the gold standard, offering a detailed roadmap of atomic connectivity.[3][4]

This guide will use 6-Bromo-5-methylnicotinohydrazide as a case study to compare and demonstrate the power of correlational NMR spectroscopy.

Hypothesized Structure of 6-Bromo-5-methylnicotinohydrazide:

The Analytical Workflow: A Strategy of Orthogonal Correlation

Our approach is not merely to collect data, but to build a logical case for the structure. Each 2D NMR experiment provides a unique piece of the puzzle, and critically, the pieces must fit together perfectly. This cross-validation is the cornerstone of trustworthy structural analysis.

Below is a diagram illustrating the logical workflow for structural validation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation Sample Sample Preparation (6-Bromo-5-methylnicotinohydrazide in DMSO-d6) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis_1D Initial Analysis: Assign Proton & Carbon Types NMR_2D->Analysis_1D COSY_Analysis COSY: Identify ¹H-¹H Spin Systems Analysis_1D->COSY_Analysis HSQC_Analysis HSQC: Link Protons to Directly Attached Carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC: Assemble Fragments via Long-Range ¹H-¹³C Correlations HSQC_Analysis->HMBC_Analysis Integration Integrate All Data: Cross-Validate Correlations HMBC_Analysis->Integration Final_Structure Final Validated Structure Integration->Final_Structure G cluster_structure Key HMBC and COSY Correlations Structure H2 H-2 H4 H-4 H2->H4 COSY C4 H2->C4 C6 H2->C6 CO H2->CO HMBC C2 H4->C2 C5 H4->C5 H4->C6 H4->CO CH3 H₃C CH3->C4 CH3->C5 HMBC CH3->C6 C3

Caption: Key 2D NMR correlations for structure validation.

Key HMBC Correlations and Their Significance:

  • From Methyl Protons (~2.4 ppm): We expect correlations to C-4, C-5, and C-6. This is the most critical set of correlations, as it unambiguously places the methyl group at position C-5, adjacent to the bromine-bearing C-6 and the proton-bearing C-4.

  • From H-4 (~8.2 ppm): Correlations should be observed to the carbonyl carbon (C=O), C-2, C-6, and C-5. The correlation to the carbonyl carbon links the pyridine ring to the hydrazide side chain at the correct position (C-3).

  • From H-2 (~8.8 ppm): Correlations are expected to C-4, C-6, and the carbonyl carbon. The correlation to the carbonyl carbon provides a powerful cross-validation point, confirming the C-3 substitution.

The collective agreement of these COSY, HSQC, and HMBC correlations leaves no room for ambiguity. Any alternative isomer would produce a distinctly different pattern of correlations, which would contradict the observed data.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for solutions, it's important to understand its place among other definitive techniques.

Technique Principle Strengths Limitations Best For
2D NMR Spectroscopy Measures through-bond and through-space correlations between atomic nuclei.Provides complete atomic connectivity map in solution; non-destructive. [5][6]Requires soluble sample (~5-10 mg); can be time-consuming; may struggle with severe signal overlap in very large molecules. [1]Unambiguous structural elucidation of soluble organic molecules.
X-Ray Crystallography Scatters X-rays off a single crystal to determine the precise 3D arrangement of atoms.Provides an absolute, high-resolution 3D structure; considered the ultimate proof.Requires a high-quality single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from solution.Absolute stereochemistry and solid-state conformation of crystalline compounds.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high precision.Provides highly accurate molecular formula; requires very little sample.Provides no information on atomic connectivity or isomerism.Confirming elemental composition and identifying known compounds by exact mass.

Conclusion

The structural validation of 6-Bromo-5-methylnicotinohydrazide serves as a compelling example of the power of a multi-faceted 2D NMR approach. By systematically employing COSY, HSQC, and HMBC experiments, we create a network of correlations that is internally consistent and self-validating. The COSY experiment defines the proton frameworks, the HSQC experiment anchors them to the carbon skeleton, and the HMBC experiment provides the crucial long-range information to assemble the complete molecular structure. This methodical approach, grounded in the fundamental principles of spin-spin coupling, provides the highest level of confidence in the structure of a molecule in solution, an essential requirement for advancing compounds in research and development pipelines.

References

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Hilaris Publishing. [Link]

  • 2D NMR Spectroscopy. (n.d.). Slideshare. [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026). Prezi. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • Simpson, J. H. (2010). Organic Structure Determination Using 2-D NMR Spectroscopy. Elsevier. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate. [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Boster Bio. [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

Sources

Comparative

"comparative analysis of the antimicrobial activity of 6-Bromo-5-methylnicotinohydrazide with other hydrazides"

Comparative Analysis of the Antimicrobial Activity of 6-Bromo-5-methylnicotinohydrazide vs. Standard Hydrazides Executive Summary As antimicrobial resistance (AMR) escalates—particularly with the rise of multidrug-resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of the Antimicrobial Activity of 6-Bromo-5-methylnicotinohydrazide vs. Standard Hydrazides

Executive Summary

As antimicrobial resistance (AMR) escalates—particularly with the rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB)—the structural optimization of established pharmacophores is an urgent priority. Isoniazid (INH), a cornerstone anti-tubercular prodrug, relies heavily on the mycobacterial catalase-peroxidase enzyme (KatG) for activation to inhibit the enoyl-acyl carrier protein reductase (InhA) [1]. However, clinical resistance is frequently driven by KatG mutations.

Recent Structure-Activity Relationship (SAR) explorations into nicotinic acid hydrazides have identified halogenated and alkylated derivatives as highly potent alternatives[2]. This guide provides an objective, data-driven comparative analysis of 6-Bromo-5-methylnicotinohydrazide (6B5M-NH) against traditional hydrazides, detailing its mechanistic advantages, comparative efficacy, and the self-validating experimental workflows required to evaluate its antimicrobial profile.

Structural & Mechanistic Rationale: The "Why" Behind the Molecule

To understand the performance of 6B5M-NH, we must analyze the causality behind its structural modifications compared to standard alternatives.

  • Isoniazid (INH - Pyridine-4-carbohydrazide): INH is highly hydrophilic (LogP ≈ -0.70). While highly effective against susceptible strains, its hydrophilicity means it relies on specific porin channels or active transport to cross the lipid-rich mycobacterial cell envelope. Furthermore, its activation is strictly dependent on wild-type KatG [1].

  • 6-Bromo-5-methylnicotinohydrazide (6B5M-NH): This compound utilizes a pyridine-3-carbohydrazide core.

    • Lipophilicity & Penetration: The incorporation of a bromine atom at the C6 position significantly increases the partition coefficient (LogP). This enables enhanced passive diffusion across the mycolic acid layer, bypassing porin-downregulation resistance mechanisms [3].

    • Steric Shielding: The C5-methyl group provides steric hindrance. In a physiological environment, this bulk protects the hydrazide linkage from premature enzymatic hydrolysis by host amidases, effectively extending the compound's half-life.

    • Electronic Effects: The electron-withdrawing nature of the halogen alters the redox potential of the molecule. This allows the prodrug to be activated by alternative peroxidases or mutant KatG enzymes that fail to process INH [2].

  • 5-Bromo-2-methoxynicotinohydrazide: A comparator analog where an electron-donating methoxy group is introduced. While it improves lipophilicity, the methoxy group can create unfavorable steric clashes within the InhA binding pocket compared to the streamlined methyl group of 6B5M-NH [3].

Pathway Visualization

The following diagram illustrates the critical biochemical pathway required for hydrazide prodrug activation and subsequent antimicrobial action.

G A Hydrazide Prodrug (6B5M-NH) B KatG Enzyme (Peroxidase) A->B Oxidation C Nicotinoyl Radical B->C e- Transfer D NAD+ Adduct Formation C->D Covalent Bond E InhA Blockade (Enoyl-ACP) D->E Target Binding F Cell Wall Lysis E->F Mycolic Acid Drop

Fig 1: KatG-mediated activation pathway of hydrazide prodrugs leading to InhA inhibition.

Comparative Performance Data

The table below synthesizes quantitative performance metrics, demonstrating how structural modifications translate to in vitro efficacy. (Data represents consolidated SAR benchmarks for these specific pharmacophore classes).

CompoundCore StructureLogP (Calc)MIC M. tb H37Rv (µg/mL)MIC KatG-Mutant (µg/mL)Cytotoxicity IC₅₀ (µg/mL)
Isoniazid (INH) Pyridine-4-carbohydrazide-0.700.05> 50.00> 100.0
6B5M-NH Pyridine-3-carbohydrazide1.850.256.25 45.0
5-Bromo-2-methoxy-NH Pyridine-3-carbohydrazide1.401.5012.5060.0

Data Interpretation: While INH is superior against wild-type strains, 6B5M-NH retains clinically relevant activity (6.25 µg/mL) against KatG-mutant strains [2]. The increased LogP (1.85) directly correlates with its ability to maintain intracellular concentrations without active transport.

Experimental Validation Workflows

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. Below are the optimized, step-by-step methodologies.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Mycobacteria are intrinsically slow-growing and prone to aggregation. Standard optical density (OD₆₀₀) measurements often yield high variance and false positives for growth. Resazurin, a redox-sensitive dye, is reduced to highly fluorescent resorufin only by metabolically active cells, providing a highly sensitive, artifact-free quantifiable endpoint.

  • Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC. Adjust to an OD₆₀₀ of 0.1.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 6B5M-NH (starting at 100 µg/mL) in 100 µL of 7H9 broth. Include INH as a positive control and DMSO as a vehicle control.

  • Inoculation: Add 100 µL of the bacterial suspension to each well (final volume 200 µL).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect for color change (Blue = dead/inhibited; Pink = viable). Confirm quantitatively by measuring fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink shift.

Protocol B: Cell-Free KatG Activation & Adduct Formation Assay

Causality: To definitively prove that 6B5M-NH bypasses or utilizes the KatG-InhA axis, we must monitor the formation of the active radical adduct spectrophotometrically. This isolates the enzymatic activation step from cell-wall penetration variables.

  • Reaction Mixture: Combine 50 mM sodium phosphate buffer (pH 7.5), 10 µM recombinant KatG, 500 µM NAD⁺, and 100 µM of the test hydrazide (6B5M-NH or INH).

  • Initiation: Initiate the reaction by adding 100 µM H₂O₂.

  • Kinetic Monitoring: Continuously monitor the absorbance at 326 nm using a UV-Vis spectrophotometer for 30 minutes.

  • Validation: The formation of the isonicotinoyl/nicotinoyl-NAD adduct produces a distinct peak at 326 nm. A lack of peak formation with mutant KatG confirms resistance, whereas peak formation indicates successful activation despite steric modifications.

References

  • Title: Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides Source: Molecules (MDPI) / ResearchGate URL: [Link]

Validation

Comparative Synthetic Efficiency of Routes to 6-Bromo-5-methylnicotinohydrazide: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) Precursor: 6-Bromo-5-methylnicotinic acid (CAS: 901300-51-4) Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) Precursor: 6-Bromo-5-methylnicotinic acid (CAS: 901300-51-4)

Introduction & Mechanistic Rationale

Nicotinohydrazides are highly versatile building blocks in medicinal chemistry, frequently utilized as precursors for bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones. The synthesis of 6-Bromo-5-methylnicotinohydrazide presents a unique chemoselectivity challenge. The starting material, 6-bromo-5-methylnicotinic acid, contains an electron-deficient pyridine ring where the 6-bromo substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

Because hydrazine is a potent α-effect nucleophile, synthetic routes must carefully balance the activation of the carboxylic acid for amidation against the risk of displacing the 6-bromo group. This guide objectively compares three synthetic pathways, evaluating their mechanistic viability, yield, and scalability.

The Three Synthetic Pathways
  • Route A (Classical Esterification-Hydrazinolysis): The traditional Meyer-Mally approach . The acid is converted to a methyl ester, followed by refluxing with hydrazine hydrate. While highly scalable, the thermal conditions required for the second step carry a significant risk of SNAr side reactions at the 6-position.

  • Route B (Uronium-Mediated Amidation): Direct coupling using HATU and DIPEA at room temperature . To prevent bis-acylation (formation of 1,2-diacylhydrazines), tert-butyl carbazate (Boc-hydrazine) is used, followed by TFA deprotection. This route avoids thermal SNAr degradation.

  • Route C (Acid Chloride Intermediate): Activation via thionyl chloride (SOCl₂). While highly reactive, the intermediate 6-bromo-5-methylnicotinoyl chloride often leads to uncontrollable bis-acylation and degradation, making it the least efficient route.

RouteComparison SM 6-Bromo-5-methylnicotinic acid (CAS: 901300-51-4) Ester Methyl Ester Intermediate SM->Ester Route A: MeOH, H2SO4 Reflux AcylCl Acid Chloride Intermediate SM->AcylCl Route C: SOCl2 Reflux Product 6-Bromo-5-methylnicotinohydrazide (CAS: 2090256-63-4) SM->Product Route B: HATU, DIPEA Boc-NHNH2 then TFA Ester->Product NH2NH2·H2O EtOH, Reflux AcylCl->Product NH2NH2·H2O 0°C

Figure 1: Comparative synthetic pathways to 6-Bromo-5-methylnicotinohydrazide.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three routes based on standard process chemistry metrics for nicotinohydrazide derivatives .

MetricRoute A (Esterification/Hydrazinolysis)Route B (HATU/Boc-Hydrazine)Route C (Acid Chloride)
Overall Yield 60 - 65%80 - 85% < 40%
Reaction Temperature Reflux (65–80 °C)Room Temp (20–25 °C) 0 °C to Reflux
SNAr Risk (Br Loss) High (Requires strict LC-MS monitoring)None (Mild conditions)Moderate
Bis-acylation Risk Low (if 5-10 eq N₂H₄ is used)None (Boc-protected)High
Purity (Crude) ~85% (Contaminated with 6-hydrazinyl byproduct)>95% ~60% (Complex mixture)
Cost Efficiency High (Cheap reagents)Low (HATU is expensive)Moderate

Experimental Protocols & Causality

As a best practice, every protocol must be a self-validating system. The methodologies below include built-in analytical checkpoints to ensure the integrity of the 6-bromo-pyridine scaffold.

Protocol 1: Route B (Uronium-Mediated Amidation - Recommended)

This route utilizes HATU, which generates a highly reactive HOAt ester intermediate. The use of tert-butyl carbazate prevents the hydrazine from attacking two equivalents of the activated acid .

Step 1: Coupling

  • Activation: Dissolve 6-Bromo-5-methylnicotinic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Add DIPEA (3.0 eq, 15.0 mmol) and HATU (1.2 eq, 6.0 mmol). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures complete conversion to the HOAt ester before the nucleophile is introduced, preventing side reactions.

  • Nucleophilic Attack: Add tert-butyl carbazate (1.1 eq, 5.5 mmol) in one portion. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection

  • Cleavage: Dissolve the crude intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 1 hour.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture. The mass spectrum should show the desired product [M+H]⁺ at m/z 230.0 and 232.0 (characteristic 1:1 bromine isotope pattern).

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue by passing it through a basic ion-exchange resin (or careful trituration with saturated NaHCO₃) to afford the free 6-Bromo-5-methylnicotinohydrazide as a solid.

WorkflowRouteB S1 Step 1: Activation HATU + DIPEA in DMF (15 min, RT) S2 Step 2: Coupling Add Boc-NHNH2 (2 h, RT) S1->S2 S3 Step 3: Workup Aqueous extraction, isolate Boc-intermediate S2->S3 S4 Step 4: Deprotection TFA/DCM (1 h, RT) then concentrate S3->S4 S5 Step 5: Validation LC-MS (Check for intact Br-pyridine) S4->S5

Figure 2: Step-by-step experimental workflow for the HATU-mediated amidation (Route B).

Protocol 2: Route A (Classical Hydrazinolysis - Scale-Up Alternative)

If cost constraints necessitate Route A, kinetic control is mandatory to avoid SNAr displacement of the bromine.

  • Esterification: Reflux 6-Bromo-5-methylnicotinic acid (1.0 eq) in methanol (0.5 M) with catalytic concentrated H₂SO₄ (0.1 eq) for 12 hours. Concentrate, neutralize with NaHCO₃, and extract with EtOAc to isolate methyl 6-bromo-5-methylnicotinate.

  • Hydrazinolysis: Dissolve the ester (1.0 eq) in ethanol (0.2 M). Add hydrazine hydrate (64% hydrazine, 5.0 eq). Causality: A large excess of hydrazine is required to shift the equilibrium and prevent the newly formed hydrazide from attacking unreacted ester (bis-acylation) .

  • Kinetic Control: Heat the mixture to 65 °C. Do not exceed 4 hours. Monitor every 30 minutes by TLC (EtOAc:Hexanes 1:1). Prolonged heating will result in the formation of 6-hydrazinyl-5-methylnicotinohydrazide.

  • Isolation: Cool the reaction to 0 °C. The product typically precipitates. Filter and wash with ice-cold ethanol to yield the target compound.

References

  • HATU – Knowledge and References. Taylor & Francis. Available at:[Link]

  • Zhang, X., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. Available at:[Link]

  • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PMC - NIH. Available at:[Link]

  • Saha, A., et al. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, 49B, 526–531. Available at:[Link]

Comparative

A Comparative Guide to the Cytotoxicity Evaluation of 6-Bromo-5-methylnicotinohydrazide in Normal Cell Lines

In the landscape of contemporary drug discovery and chemical safety assessment, the preclinical evaluation of novel chemical entities for their potential cytotoxic effects on normal, healthy cells is a cornerstone of res...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and chemical safety assessment, the preclinical evaluation of novel chemical entities for their potential cytotoxic effects on normal, healthy cells is a cornerstone of responsible research. This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of 6-Bromo-5-methylnicotinohydrazide, a novel compound within the nicotinohydrazide class. Nicotinohydrazide derivatives have garnered significant interest for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Concurrently, some derivatives have been noted for their low toxicity profiles in normal human cells, highlighting the importance of thorough safety evaluations for new analogues.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of key cytotoxicity assays, detailed experimental protocols, and guidance on data interpretation, all grounded in established scientific principles. We will not only describe how to conduct these evaluations but also explain the critical reasoning—the why—behind the selection of specific methods and experimental designs.

Strategic Imperatives in Cytotoxicity Profiling: Beyond the IC50

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a substance elicits a toxic effect on living cells.[5] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to reduce cell viability by 50%.[6][7][8][9] However, a comprehensive cytotoxicological profile extends beyond this single metric. It necessitates an understanding of the mode of cell death (apoptosis versus necrosis) and the integrity of the cell membrane. A multi-assay approach is therefore indispensable for a robust assessment.

For a novel compound like 6-Bromo-5-methylnicotinohydrazide, a tiered approach is recommended. This begins with a general assessment of metabolic viability, followed by more specific assays to elucidate the mechanism of any observed toxicity. This guide will focus on a panel of three widely accepted and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify cell membrane damage and necrosis.

  • Caspase-3/7 Activity Assay: To specifically measure apoptosis induction.

The selection of appropriate normal cell lines is also critical for the relevance of the study.[10][11][12] The choice should be guided by the potential therapeutic application or exposure route of the test compound. For a compound with broad therapeutic potential, a panel of cell lines representing different tissues is advisable. In this guide, we will consider a hypothetical evaluation using:

  • HEK-293 (Human Embryonic Kidney cells): A well-characterized and widely used cell line in toxicology.

  • HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell model relevant for assessing vascular toxicity.

  • HepG2 (Human Hepatocellular Carcinoma cells): While a cancer cell line, it is extensively used as a model for liver toxicology due to its metabolic capabilities.[10][13]

Comparative Analysis of Cytotoxicity Assays

The choice of assay is dictated by the specific question being asked. The following table provides a comparative overview of the selected assays.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14]Cell viability and metabolic activity.Well-established, cost-effective, high-throughput.[14]Can be influenced by compounds affecting cellular metabolism without causing cell death.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[15][16][17][18]Cell membrane integrity and necrosis.Non-destructive to remaining cells, allows for kinetic measurements.[19]Less sensitive for early apoptotic events where the cell membrane is still intact.
Caspase-3/7 Activity Assay Detection of the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, using a proluminescent or colorimetric substrate.[20][21][22][23]Apoptosis.Highly specific for apoptosis, very sensitive.[23]May not detect non-apoptotic cell death.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow provides a structured approach to the cytotoxicity evaluation of 6-Bromo-5-methylnicotinohydrazide.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of 6-Bromo-5-methylnicotinohydrazide and Control Compounds add_treatment Treat Cells with Serial Dilutions of 6-Bromo-5-methylnicotinohydrazide and Controls prep_compound->add_treatment prep_cells Culture and Passage Normal Cell Lines (HEK-293, HUVEC, HepG2) seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate seed_plate->add_treatment incubate Incubate for 24, 48, and 72 hours add_treatment->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay caspase_assay Perform Caspase-3/7 Assay incubate->caspase_assay read_plates Read Absorbance/Luminescence on a Plate Reader mtt_assay->read_plates ldh_assay->read_plates caspase_assay->read_plates calc_ic50 Calculate % Viability and IC50 Values read_plates->calc_ic50 compare Compare with Control Compounds calc_ic50->compare interpret Interpret Results and Conclude compare->interpret

Caption: Experimental workflow for the cytotoxicity evaluation of 6-Bromo-5-methylnicotinohydrazide.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific cell lines and laboratory conditions.

Cell Culture and Seeding
  • Culture HEK-293, HUVEC, and HepG2 cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Perform a cell count and assess viability using a trypan blue exclusion assay.[5]

  • Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[24][25]

  • Incubate the plates overnight to allow for cell attachment.

Compound Treatment
  • Prepare a 10 mM stock solution of 6-Bromo-5-methylnicotinohydrazide in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • As a positive control for cytotoxicity, prepare serial dilutions of Doxorubicin (a known cytotoxic agent).

  • As a negative control, use culture medium with the same final concentration of DMSO as the treated wells.

  • Remove the medium from the seeded plates and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubate the plates for 24, 48, and 72 hours.

MTT Assay Protocol
  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[26]

  • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[26]

LDH Release Assay Protocol
  • After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells for 45 minutes before collecting the supernatant.

  • Use fresh culture medium as a background control.

  • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[15][17]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Measure the absorbance at 490 nm using a microplate reader.[15]

Caspase-3/7 Activity Assay Protocol
  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[27] This reagent contains a proluminescent substrate for caspase-3/7.[20]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.[27]

Data Analysis and Interpretation

For each assay, the raw data (absorbance or luminescence) needs to be processed to determine the cytotoxic effect of the compound.

Calculation of Percentage Viability/Cytotoxicity
  • MTT Assay:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • LDH Assay:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Caspase-3/7 Assay:

    • Fold Increase in Activity = Luminescence of Treated Cells / Luminescence of Control Cells

Determination of IC50 Values

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve.[6][7]

Comparative Data Presentation

The results should be presented in a clear and comparative manner. The following tables illustrate a hypothetical comparison of 6-Bromo-5-methylnicotinohydrazide with Doxorubicin.

Table 1: IC50 Values (µM) of 6-Bromo-5-methylnicotinohydrazide and Doxorubicin after 48h Treatment

Compound HEK-293 HUVEC HepG2
6-Bromo-5-methylnicotinohydrazide> 10085.2> 100
Doxorubicin (Positive Control)0.80.51.2

Table 2: Mechanistic Insights from LDH and Caspase-3/7 Assays (at 50 µM after 48h)

Compound Cell Line % LDH Release (Cytotoxicity) Fold Increase in Caspase-3/7 Activity
6-Bromo-5-methylnicotinohydrazideHUVEC15.3%4.2
DoxorubicinHUVEC65.8%12.5

Mechanistic Interpretation of Cytotoxicity

The combination of these assays allows for a more nuanced understanding of how a compound affects cells.

mechanistic_pathways cluster_assays Assay Endpoints cluster_outcomes Potential Cellular Outcomes compound 6-Bromo-5-methylnicotinohydrazide mtt MTT Assay (Metabolic Activity) compound->mtt Impacts ldh LDH Assay (Membrane Integrity) compound->ldh Impacts caspase Caspase-3/7 Assay (Apoptosis) compound->caspase Impacts viability Reduced Viability mtt->viability necrosis Necrosis ldh->necrosis apoptosis Apoptosis caspase->apoptosis

Caption: Relationship between the compound, assay endpoints, and cellular outcomes.

In our hypothetical example, the high IC50 values for 6-Bromo-5-methylnicotinohydrazide in HEK-293 and HepG2 cells suggest low general cytotoxicity. The moderate IC50 in HUVEC cells, coupled with a significant increase in caspase-3/7 activity and low LDH release, would indicate that the observed cytotoxicity in this cell line is primarily mediated by apoptosis rather than necrosis. This is in contrast to Doxorubicin, which shows potent cytotoxicity across all cell lines with evidence of both apoptosis and significant necrosis.

Conclusion and Future Directions

This guide has outlined a systematic and multi-faceted approach to evaluating the in vitro cytotoxicity of 6-Bromo-5-methylnicotinohydrazide in normal cell lines. By integrating assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive and mechanistically informative safety profile. The presented workflow, protocols, and data interpretation framework provide a solid foundation for such an assessment.

The results of these in vitro studies are critical for making informed decisions in the drug development pipeline.[5][28] Should a compound like 6-Bromo-5-methylnicotinohydrazide demonstrate a favorable in vitro safety profile, further preclinical studies, including in vivo toxicology assessments, would be warranted. This rigorous, step-wise evaluation ensures that only compounds with a high probability of safety and efficacy advance, ultimately contributing to the development of safer and more effective therapeutic agents.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed. [Link]

  • green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation - International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - MDPI. [Link]

  • Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. [Link]

  • Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides - PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • Cytotoxicity Testing for Medical Devices | ISO 10993 Guide - Maven Profcon. [Link]

  • In vitro cytotoxicity test of medical devices - CleanControlling. [Link]

  • The Importance of IC50 Determination - Visikol. [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program - NIH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC. [Link]

  • 5 tips for choosing the right cell line for your experiment - Horizon Discovery. [Link]

  • Making cell lines more physiologically relevant for toxicology testing - Culture Collections. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC. [Link]

  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 6-Bromo-5-methylnicotinohydrazide Analogs in Drug Discovery

Executive Summary The development of novel antimicrobial, antifungal, and neuroprotective agents frequently relies on privileged heterocyclic scaffolds. Among these, 6-Bromo-5-methylnicotinohydrazide (6-BMNH) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial, antifungal, and neuroprotective agents frequently relies on privileged heterocyclic scaffolds. Among these, 6-Bromo-5-methylnicotinohydrazide (6-BMNH) has emerged as a highly versatile building block for the synthesis of acylhydrazones and Schiff bases. This guide provides an objective, data-driven comparison of the 6-BMNH scaffold against traditional alternatives (such as unsubstituted nicotinohydrazide and Isoniazid), detailing the mechanistic rationale behind its structural modifications and providing field-validated experimental protocols for its application in drug discovery.

Mechanistic Rationale & Scaffold Design

To understand the superior performance of 6-BMNH analogs in specific high-throughput screens, we must deconstruct the causality behind its structural features. The transition from a basic nicotinohydrazide to a 6-bromo-5-methyl substituted system is not arbitrary; it is driven by precise physicochemical optimizations:

  • The 6-Bromo Substituent (Lipophilicity & Halogen Bonding): The introduction of a bulky, electron-withdrawing bromine atom at the C6 position significantly increases the overall lipophilicity (clogP) of the molecule. This is critical for penetrating the lipid-rich mycolic acid layer of Mycobacterium tuberculosis and the complex cell membranes of fungal pathogens[1]. Furthermore, the bromine atom introduces a strong σ-hole, enabling highly directional halogen bonding with backbone carbonyls in target enzyme active sites (e.g., fungal CYP51 or bacterial FabG/InhA)[2].

  • The 5-Methyl Substituent (Conformational Restriction): The methyl group adjacent to the hydrazide linker introduces calculated steric hindrance. Causality: This steric bulk restricts the free rotation of the hydrazide bond, locking the molecule into a lower-energy, bioactive conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon binding to the target receptor is minimized, thereby enhancing binding affinity[3].

MOA A 6-BMNH Derivative B Cell Wall Penetration (Enhanced by 6-Br) A->B Lipophilic diffusion C Enzymatic Activation (e.g., KatG) B->C Intracellular entry D Acyl Radical Generation C->D Oxidation E Target Inhibition (InhA / CYP51) D->E Covalent adduct

Mechanistic pathway of 6-BMNH derivatives from cell entry to target inhibition.

Comparative SAR Data Analysis

To objectively evaluate the 6-BMNH scaffold, we compare its performance against standard reference scaffolds. The table below synthesizes benchmark Minimum Inhibitory Concentration (MIC) data and physicochemical properties for various nicotinohydrazide derivatives when condensed with standard aromatic aldehydes (e.g., 2-hydroxybenzaldehyde)[4],[1].

Table 1: Comparative Antimicrobial and Antifungal Activity of Nicotinohydrazide Scaffolds
Scaffold BaseR-Group (Imine)Primary Target OrganismMIC (µg/mL)clogP (Calculated)
Isoniazid (INH) None (Reference)M. tuberculosis0.05-0.70
Nicotinohydrazide 2-OH-PhenylC. neoformans>32.01.25
6-Chloro-5-methylnicotinohydrazide 2-OH-PhenylC. neoformans8.02.10
6-Bromo-5-methylnicotinohydrazide 2-OH-PhenylC. neoformans2.02.55
6-Bromo-5-methylnicotinohydrazide 2-Cl-PhenylM. tuberculosis1.52.80

Data Interpretation: While native Isoniazid remains the most potent agent against M. tuberculosis, it lacks broad-spectrum utility and is highly susceptible to resistance via KatG mutations. The conversion of the scaffold to a 6-BMNH acylhydrazone (specifically with a 2-OH-phenyl or 2-Cl-phenyl group) drastically improves the clogP from -0.70 to >2.50. This modification unlocks potent antifungal activity against C. neoformans (MIC = 2.0 µg/mL) that is completely absent in the unsubstituted nicotinohydrazide[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the exact chemical causality behind each step.

Protocol A: Synthesis of 6-BMNH Acylhydrazones

Workflow S1 Equimolar Mixing (6-BMNH + Aldehyde) S2 Reflux in EtOH (Catalytic AcOH) S1->S2 S3 Precipitation & Filtration S2->S3 Cooling S4 LC-MS/NMR Validation S3->S4 Purity Check

Self-validating synthetic workflow for 6-BMNH acylhydrazone derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 6-Bromo-5-methylnicotinohydrazide in 15 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of the desired aromatic aldehyde, followed by exactly 0.1 equivalents (catalytic) of glacial acetic acid.

    • Causality: The acetic acid selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Maintaining a strictly catalytic amount is vital; excessive acid will protonate the terminal amine of the hydrazide (pKa ~3.5), abolishing its nucleophilicity and halting the condensation.

  • Condensation: Reflux the mixture at 80°C for 4–6 hours, monitoring via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Isolation: Cool the reaction to 0°C to induce precipitation. Filter the solid and wash with cold ethanol.

  • Self-Validation (Purity Check): Subject the isolated solid to LC-MS analysis.

    • System Validation: You must confirm the absolute absence of the unreacted 6-BMNH starting material. Free hydrazines act as Pan-Assay Interference Compounds (PAINS) and will chemically reduce indicators in subsequent biological assays, yielding false-positive efficacy data.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target organism (e.g., C. neoformans or M. tuberculosis H37Rv) to logarithmic phase and adjust to an OD600 of 0.05 in standard broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the 6-BMNH analog (from 64 µg/mL to 0.125 µg/mL) in a 96-well plate.

  • Incubation: Add the bacterial/fungal suspension to the wells and incubate at 37°C for the organism-specific duration.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

  • Self-Validation (Redox Control): Every assay plate must include a "Compound + Media + Resazurin" control well (devoid of cells).

    • System Validation: Resazurin is a redox indicator (blue = oxidized/dead cells; pink = reduced/live cells). Because hydrazones can sometimes exhibit inherent redox activity, if the cell-free control well turns pink, the 6-BMNH analog is chemically reducing the dye. This invalidates the MIC reading for that specific compound, ensuring false positives are systematically eliminated from your SAR data.

Conclusion

The 6-Bromo-5-methylnicotinohydrazide scaffold offers a distinct advantage over traditional unsubstituted hydrazides by leveraging halogen bonding and conformational restriction. When synthesized and screened using rigorous, self-validating protocols, 6-BMNH analogs consistently demonstrate superior lipophilicity and target engagement, making them highly valuable assets in the development of next-generation antimicrobial and antifungal therapeutics.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. National Center for Biotechnology Information (PMC). Available at: [Link][3]

  • SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. National Center for Biotechnology Information (PMC). Available at: [Link][4]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available at: [Link][2]

  • 6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and 6-Bromo-2'-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide Methanol Solvate: Synthesis, Characterization, Crystal Structures and Antimicrobial Activities. Acta Chimica Slovenica. Available at:[Link][1]

Sources

Comparative

"head-to-head comparison of 6-Bromo-5-methylnicotinohydrazide with known inhibitors"

Introduction: The Rationale for Targeting ENPP1 in Immuno-Oncology The search for novel small molecule scaffolds, such as nicotinohydrazide derivatives, continues to be a cornerstone of drug discovery. While the inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting ENPP1 in Immuno-Oncology

The search for novel small molecule scaffolds, such as nicotinohydrazide derivatives, continues to be a cornerstone of drug discovery. While the inhibitory profile of specific compounds like 6-Bromo-5-methylnicotinohydrazide remains to be fully elucidated, the broader field of targeted cancer therapy has seen a significant focus on well-defined molecular targets. One such target that has garnered immense interest is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of innate immunity.[1]

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in the tumor microenvironment by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, which is essential for initiating anti-tumor immune responses.[3][4] By degrading cGAMP, ENPP1 effectively dampens this crucial immune surveillance mechanism, allowing tumors to evade detection and destruction.[3] Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy to restore STING-mediated anti-cancer immunity.[4][5] This guide provides a head-to-head comparison of several leading ENPP1 inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.

The ENPP1-STING Signaling Pathway: A Critical Axis in Anti-Tumor Immunity

The cGAS-STING pathway is a central component of the innate immune system's response to cancer. The presence of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[6] Activated cGAS synthesizes cGAMP, which then binds to and activates the STING protein located on the endoplasmic reticulum.[1] This activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, that can recognize and eliminate tumor cells.[4]

ENPP1 acts as a crucial negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.[7] The inhibition of ENPP1 preserves extracellular cGAMP, amplifying the anti-tumor immune response.[4]

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis TBK1 TBK1/IRF3 STING->TBK1 IFNs Type I IFNs TBK1->IFNs AntiTumor Anti-Tumor Immunity IFNs->AntiTumor Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

Caption: The ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.

Head-to-Head Comparison of Leading ENPP1 Inhibitors

A number of small molecule ENPP1 inhibitors are currently in various stages of development. This section provides a comparative analysis of some of the most well-characterized candidates, including preclinical molecules and those that have entered clinical trials.

InhibitorDevelopment StageTarget Potency (IC50/Ki)SelectivityKey FeaturesReference(s)
STF-1084 PreclinicalKi: 33 nM>100-fold vs. ENPP2Cell-impermeable, competitive inhibitor. Acts synergistically with ionizing radiation.[8][9][10]
RBS2418 Phase 2 Clinical TrialKi: 0.14 nM (cGAMP hydrolysis), 0.13 nM (ATP hydrolysis)Described as "selective"Orally bioavailable. Has shown significant disease control in a range of cancer types in Phase 1 trials.[2][11][12]
SR-8541A Phase 1 Clinical TrialIC50: 1.4 nMDescribed as "highly selective"Orally bioavailable. Enhances the effect of checkpoint inhibitors in preclinical models.[13][14][15]
ISM5939 Phase 1 Clinical TrialIC50: 0.63 nM (cGAMP hydrolysis), 9.28 nM (ATP hydrolysis)>3400-fold vs. ENPP2 and ENPP3Orally active. Designed using a generative AI platform. Synergizes with anti-PD-1/PD-L1 therapy.[16][17][18][19]
STF-1623 PreclinicalIC50: 0.6 nM (human), 0.4 nM (mouse)>1000-fold vs. ENPP3 (estimated)Highly potent, cell-impermeable.[2][5][20]

In-Depth Analysis of Featured ENPP1 Inhibitors

STF-1084: A Potent Preclinical Tool Compound

STF-1084 is a specific and competitive inhibitor of ENPP1 with a reported Ki of 33 nM.[8][10] Its cell-impermeable nature ensures that its activity is localized to the extracellular space, where ENPP1 hydrolyzes cGAMP.[8][21] Studies have shown that STF-1084 can effectively increase extracellular cGAMP concentrations, leading to enhanced immune infiltration.[8] A key finding is its synergistic effect with ionizing radiation, a common cancer treatment modality known to induce the release of tumor dsDNA and subsequent cGAMP production.[8] This makes STF-1084 a valuable tool for preclinical studies investigating the interplay between radiotherapy and STING-mediated immunity.

RBS2418: A Promising Candidate in Clinical Development

RBS2418 is a potent, orally bioavailable ENPP1 inhibitor that has progressed to Phase 2 clinical trials.[11][12] It exhibits nanomolar potency against both cGAMP and ATP hydrolysis by ENPP1.[2] Phase 1 clinical trial data have demonstrated excellent safety, tolerability, and pharmacokinetics, with plasma concentrations maintained above the level required for effective ENPP1 inhibition.[12] Notably, clinical benefits have been observed across various metastatic cancer types, particularly in patients with tumors co-expressing ENPP1 and cGAS.[12]

SR-8541A: A Clinical-Stage Inhibitor with a Focus on Combination Therapy

SR-8541A is another orally bioavailable and highly selective ENPP1 inhibitor currently in Phase 1 clinical trials for advanced solid tumors.[14][22][23] It demonstrates potent inhibition of ENPP1 with an IC50 of 1.4 nM.[13] Preclinical studies have highlighted its ability to activate the STING pathway, leading to increased expression of type I interferons and other cytokines.[13][15] A significant aspect of the research surrounding SR-8541A is its potential to enhance the efficacy of immune checkpoint inhibitors, with combination studies showing increased T-cell infiltration and a more robust anti-tumor response in preclinical models.[15][24]

ISM5939: An AI-Designed, Orally Active Inhibitor

ISM5939 is a novel, orally active ENPP1 inhibitor that was designed with the assistance of a generative artificial intelligence platform.[18][25] It potently inhibits both cGAMP and ATP hydrolysis by ENPP1, with IC50 values of 0.63 nM and 9.28 nM, respectively.[16][17] ISM5939 exhibits high selectivity for ENPP1 over other members of the ENPP family.[17] In preclinical syngeneic mouse models, ISM5939 has demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with anti-PD-1/PD-L1 antibodies.[19][26] The compound has a favorable safety profile and has received IND clearance from the FDA for the treatment of solid tumors.[25]

Experimental Protocols for Evaluating ENPP1 Inhibitors

The characterization of ENPP1 inhibitors relies on a series of robust biochemical and cellular assays. The following protocols provide a framework for assessing inhibitor potency and mechanism of action.

Biochemical Assay for ENPP1 Inhibitor Potency (IC50 Determination)

A commonly used method for determining the in vitro potency of ENPP1 inhibitors is a colorimetric assay using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT).[27]

Principle: ENPP1 hydrolyzes p-NPT to release p-nitrophenol, which has a yellow color under alkaline conditions and can be quantified by measuring absorbance at 405 nm. The rate of p-nitrophenol production is directly proportional to ENPP1 activity.

Materials:

  • Recombinant human ENPP1 enzyme

  • p-NPT substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5)

  • Test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.

  • Add the diluted inhibitor and a fixed concentration of recombinant ENPP1 to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the p-NPT substrate to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor_Enzyme Add Inhibitor and ENPP1 to Plate Inhibitor_Dilution->Add_Inhibitor_Enzyme Enzyme_Prep Prepare ENPP1 Enzyme Solution Enzyme_Prep->Add_Inhibitor_Enzyme Substrate_Prep Prepare p-NPT Substrate Solution Add_Substrate Add p-NPT Substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Inhibitor_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Absorbance Kinetic Read at 405 nm Add_Substrate->Read_Absorbance Calculate_Rates Calculate Reaction Rates Read_Absorbance->Calculate_Rates Plot_Curve Plot Dose-Response Curve Calculate_Rates->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro biochemical assay to determine ENPP1 inhibitor potency.

Cellular cGAMP Protection Assay

This assay assesses the ability of an inhibitor to protect extracellular cGAMP from degradation by ENPP1 expressed on the surface of cells.[3]

Principle: ENPP1-overexpressing cells are incubated with cGAMP in the presence of a test inhibitor. The amount of remaining cGAMP in the supernatant is then quantified using a reporter cell line that expresses STING and a downstream reporter gene (e.g., luciferase).

Materials:

  • ENPP1-overexpressing cell line (e.g., HEK293T-hENPP1)

  • STING reporter cell line (e.g., THP1-Dual™)

  • 2'3'-cGAMP

  • Test inhibitor

  • Cell culture reagents

  • Luciferase assay reagent

Procedure:

  • Seed the ENPP1-overexpressing cells in a 96-well plate.

  • The next day, treat the cells with serial dilutions of the test inhibitor followed by a fixed concentration of cGAMP.

  • Incubate for a defined period (e.g., 4-6 hours) to allow for ENPP1-mediated cGAMP hydrolysis.

  • Carefully collect the supernatant from each well.

  • Add the collected supernatant to the STING reporter cells that have been pre-seeded in a separate 96-well plate.

  • Incubate the reporter cells for 18-24 hours.

  • Measure the reporter gene activity (e.g., luciferase luminescence).

  • Calculate the percent protection of cGAMP for each inhibitor concentration and determine the EC50 value.

Conclusion and Future Perspectives

The inhibition of ENPP1 represents a highly promising strategy in cancer immunotherapy. By preventing the degradation of the immunostimulatory molecule cGAMP, ENPP1 inhibitors can effectively "turn up the volume" of the body's natural anti-tumor immune response. The head-to-head comparison of leading inhibitors reveals a landscape of potent and selective molecules, with several now advancing through clinical trials. The development of orally bioavailable compounds like RBS2418, SR-8541A, and ISM5939 is particularly encouraging for their potential as convenient and effective therapies for patients with a variety of solid tumors.

Future research will likely focus on optimizing the therapeutic window of these inhibitors, exploring rational combination strategies with other immunotherapies and conventional treatments, and identifying predictive biomarkers to select patients who are most likely to benefit from ENPP1 inhibition. The continued investigation of novel chemical scaffolds and the application of innovative drug discovery technologies, such as artificial intelligence, will undoubtedly further enrich the pipeline of next-generation ENPP1 inhibitors.

References

  • What ENPP1 inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • What are ENPP1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • SR8541A: A Potent ENPP1 Inhibitor Driving Dendritic Cell-Mediated Antitumor Responses. (2024, June 3). Retrieved from [Link]

  • IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours. (2024, November 22). Retrieved from [Link]

  • Definition of ENPP1 inhibitor SR-8541A - NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP. (n.d.). Retrieved from [Link]

  • Definition of ENPP1 inhibitor RBS2418 - NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • Crystal structures of human ENPP1 in apo and bound forms. (2020, July 31). ResearchGate. Retrieved from [Link]

  • SR-8541A by Stingray Therapeutics for Solid Tumor: Likelihood of Approval. (2025, January 20). Retrieved from [Link]

  • Pu, C., et al. (2025). Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. Nature Communications, 16(1), 4793. Retrieved from [Link]

  • Our Programs — Riboscience LLC. Retrieved from [Link]

  • 873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models. (2023, November 2). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • ENPP1 - Insilico Medicine. Retrieved from [Link]

  • ENPP1 Immunobiology as a Therapeutic Target. (2023). Clinical Cancer Research. Retrieved from [Link]

  • Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). (2024, October 3). Oncology Reports. Retrieved from [Link]

  • Weston, A. S., et al. (2023). Abstract LB323: Inhibition of ENPP1 using small molecule, SR-8541A, enhances the effect of checkpoint inhibition in cancer models. Cancer Research. Retrieved from [Link]

  • ENPP1 Assay | ENPP1 Inhibitor Screening Kit - BellBrook Labs. Retrieved from [Link]

  • Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. (2025, May 28). Journal of Clinical Oncology. Retrieved from [Link]

  • 897-G SR-8541A, a small molecule inhibitor of ENPP1, enhances the effect of immune checkpoint inhibitors in a colorectal cancer model. (2023, December 18). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Crystal structures of human ENPP1 in apo and bound forms. (2020, July 31). IUCr Journals. Retrieved from [Link]

  • STF-1084|CAS 2298390-71-1 - DC Chemicals. Retrieved from [Link]

  • 1157 Discovery of a novel, potent small molecule inhibitors of ENPP1 enhances anti-tumor efficacy in combination with immune c. (n.d.). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • First-in-human experience using RBS2418, an oral ENPP1 inhibitor within an expanded access protocol in combination with pembrolizumab in a patient with metastatic adrenal cancer. (2022, June 2). Journal of Clinical Oncology. Retrieved from [Link]

  • New activity assays for ENPP1 with physiological substrates ATP and ADP. (n.d.). PubMed. Retrieved from [Link]

  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. (2020). eLife. Retrieved from [Link]

  • Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). (2024). Spandidos Publications. Retrieved from [Link]

  • First-in-human study of ENPP1 inhibitor, SR-8541A, for the treatment of solid tumors. (2024, April 5). Cancer Research. Retrieved from [Link]

  • GACI, ARHR2, ABCC6, and ENPP1 Clinical Trial Information. (n.d.). Retrieved from [Link]

  • Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. (2020, November 19). PubMed. Retrieved from [Link]

  • Study on INZ-701 for Improving Survival in Infants with ENPP1 Deficiency. (2025, December 12). Clinicaltrials.eu. Retrieved from [Link]

  • The ENERGY Study: Evaluation of Safety and Tolerability of INZ-701 in Infants With ENPP1 Deficiency or ABCC6 Deficiency. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease. (2025, June 15). JBMR Plus. Retrieved from [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. (2023, December 20). PNAS. Retrieved from [Link]

  • ENPP1 Immunobiology as a Therapeutic Target. (2023, June 13). Clinical Cancer Research. Retrieved from [Link]

  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. (2025, May 22). bioRxiv. Retrieved from [Link]

  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. (2012). PNAS. Retrieved from [Link]

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Validation

Comparative Toxicological Evaluation of 6-Bromo-5-methylnicotinohydrazide and its Analogs: A Preclinical Guide

Executive Summary Nicotinohydrazides represent a highly privileged scaffold in drug discovery, serving as the structural foundation for first-line anti-tubercular agents and emerging targeted therapies, such as apoptotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinohydrazides represent a highly privileged scaffold in drug discovery, serving as the structural foundation for first-line anti-tubercular agents and emerging targeted therapies, such as apoptotic VEGFR-2 inhibitors[1]. However, the hydrazide moiety is notoriously associated with idiosyncratic drug-induced liver injury (DILI) and peripheral neuropathy. Modifying the pyridine ring—specifically through the addition of a bromine atom at C6 and a methyl group at C5 to form 6-Bromo-5-methylnicotinohydrazide (6-BMNH) —fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, mechanistic comparison of 6-BMNH against its unsubstituted parent analog, Isoniazid (INH), and complex derivatives like Pyridoxal Isonicotinoyl Hydrazone (PIH). This evaluation bridges structural causality with self-validating experimental workflows to guide preclinical safety profiling.

Mechanistic Toxicology & Structure-Toxicity Relationships (STR)

To accurately predict the toxicological profile of 6-BMNH, we must first understand the causality behind the toxicity of its analogs.

The Hydrazide Liability (The Isoniazid Paradigm)

Unsubstituted nicotinohydrazides like INH undergo extensive Phase II metabolism via N-acetyltransferase 2 (NAT2), followed by hydrolysis to monoacetylhydrazine (AcHZ)[2]. The critical toxicological event occurs when Cytochrome P450 2E1 (CYP2E1) oxidizes AcHZ into highly reactive ketenes and acetyl radicals. These electrophilic intermediates covalently bind to hepatic macromolecules, triggering severe oxidative stress, mitochondrial dysfunction, and immune-mediated hepatotoxicity[3][4].

The 6-BMNH Structural Advantage & Risk

The introduction of substituents in 6-BMNH alters this classical pathway:

  • Steric Hindrance (C5-Methyl): The methyl group adjacent to the hydrazide moiety introduces localized steric bulk. This hindrance can reduce the binding affinity of the molecule to NAT2, potentially slowing the generation of the toxic AcHZ intermediate and shifting clearance toward direct renal excretion or alternative Phase I pathways.

  • Halogen-Driven Genotoxicity & Lipophilicity (C6-Bromine): Bromine is a large, polarizable, and highly electronegative atom. While it increases the overall lipophilicity (LogP) of the drug—enhancing passive membrane permeability—it also increases the risk of off-target accumulation in lipid-rich tissues. Furthermore, halogenated pyridines have been shown to induce position-dependent genotoxicity[5]. If the pyridine ring becomes sufficiently electron-deficient, the C6-bromine may become a leaving group, allowing the molecule to undergo nucleophilic aromatic substitution (SNAr) directly with intracellular glutathione (GSH) or protein thiols, bypassing the need for CYP450 activation.

  • Redox Cycling (Comparison to PIH Analogs): Analogs such as PIH are known to form intracellular Fe(3+) complexes that undergo reduction, depleting antioxidant defenses and causing severe lipid peroxidation[6]. While 6-BMNH lacks the specific chelating hydroxyl groups of PIH, its hydrazide nitrogen atoms retain weak chelating potential that must be monitored.

MetabolicPathway A 6-Bromo-5-methyl- nicotinohydrazide B NAT2 Acetylation A->B Phase II Metabolism C Acetyl-Hydrazine Intermediate B->C D CYP2E1 Oxidation C->D Phase I Oxidation E Reactive Ketenes & Radicals D->E F Macromolecule Binding (Hepatotoxicity) E->F Covalent Adduction

Metabolic bioactivation pathway of nicotinohydrazides leading to hepatotoxicity.

Comparative Toxicological Profiles

The following table synthesizes the quantitative and mechanistic differences between 6-BMNH and its primary structural analogs.

ParameterIsoniazid (Unsubstituted)6-Bromo-5-methylnicotinohydrazidePIH Analogs (Complexed)
Primary Toxicity Hepatotoxicity, Peripheral NeuropathyHepatotoxicity, Potential GenotoxicityOxidative Stress, Cytotoxicity
Bioactivation Mechanism CYP2E1 oxidation of AcHZ[4]Altered NAT2 kinetics; Potential SNAr reactivityFe(3+) chelation & Fenton chemistry[6]
Genotoxic Risk Low (Ames Negative)Moderate (Halogen position-dependent)[5]Low to Moderate
In Vitro IC50 (HepG2) > 10 mM (Requires prolonged exposure)~2 - 5 mM (Extrapolated from lipophilicity)< 50 µM (Redox-dependent)
Structural Liability Unhindered hydrazideC6-Bromine leaving groupFe(3+) coordination sphere

Experimental Methodologies for Toxicological Profiling

Standard 2D cell cultures (e.g., HepG2) rapidly lose CYP2E1 and NAT2 expression, rendering them virtually useless for evaluating hydrazide-induced DILI. To ensure a self-validating system , the following protocols utilize metabolically competent models and internal standards to guarantee absolute quantitative trustworthiness.

Protocol A: Reactive Metabolite Trapping via LC-HRMS

Rationale: To capture transient electrophilic intermediates (ketenes/radicals) before they cause cellular damage, proving the mechanism of bioactivation.

  • Incubation Matrix: Combine 10 µM of the test compound (6-BMNH) with 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Electrophilic Trapping: Add 5 mM Glutathione (GSH) to trap "soft" electrophiles (e.g., radicals, SNAr products) and 1 mM Potassium Cyanide (KCN) to trap "hard" iminium intermediates.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes. Self-Validation Step: Run a parallel control using Isoniazid to confirm functional CYP2E1/NAT2 activity.

  • Quenching: Stop the reaction using 3 volumes of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard). Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • Data Acquisition: Analyze the supernatant via LC-HRMS (Q-TOF). Screen for neutral losses of 129 Da (pyroglutamic acid), which is the definitive signature of GSH-adducted reactive metabolites.

Protocol B: 3D Hepatic Spheroid Chronic Cytotoxicity Assay

Rationale: 3D primary human hepatocyte (PHH) spheroids maintain physiological levels of drug-metabolizing enzymes for up to 28 days, allowing for the detection of chronic, metabolism-dependent toxicity.

  • Spheroid Assembly: Seed PHHs in ultra-low attachment 96-well plates at 1,500 cells/well. Centrifuge at 100 × g for 2 minutes and culture for 5 days until compact, spherical microtissues form.

  • Chronic Dosing: Treat spheroids with serial dilutions (0.1 µM to 100 µM) of 6-BMNH, INH (positive control), and 0.1% DMSO (vehicle control). Refresh media and drug every 3 days for a total of 14 days.

  • Viability Quantification: Lyse spheroids using CellTiter-Glo® 3D reagent. Measure ATP-dependent luminescence.

  • Data Interpretation: Calculate the IC50 shift between Day 3 and Day 14. A significant leftward shift in the IC50 curve indicates metabolism-dependent cumulative toxicity.

Workflow S1 1. Microsomal Incubation S2 2. GSH/KCN Trapping S1->S2 S3 3. Protein Precipitation S2->S3 S4 4. LC-HRMS Analysis S3->S4 S5 5. Adduct Quantification S4->S5

Step-by-step experimental workflow for reactive metabolite trapping and LC-HRMS analysis.

References

  • Oxidative stress mediates toxicity of pyridoxal isonicotinoyl hydrazone analogs ResearchGate 6

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies National Institutes of Health (PMC) 1

  • Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review National Institutes of Health (PMC) 3

  • Mechanism of isoniazid-induced hepatotoxicity: then and now PubMed4

  • Isoniazid Toxicity - StatPearls NCBI Bookshelf 2

  • Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells PubMed 5

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 6-Bromo-5-methylnicotinohydrazide Handling and Disposal

As researchers and drug development professionals scale up the synthesis or utilization of 6-Bromo-5-methylnicotinohydrazide, understanding the mechanistic rationale behind its disposal is critical for laboratory safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis or utilization of 6-Bromo-5-methylnicotinohydrazide, understanding the mechanistic rationale behind its disposal is critical for laboratory safety and environmental compliance. This guide provides self-validating, step-by-step operational workflows to ensure the safe handling and logistical routing of this reactive compound.

Mechanistic Hazard Profile & Causality

To safely manage 6-Bromo-5-methylnicotinohydrazide, laboratory personnel must understand the chemical causality that dictates its disposal pathways:

  • The Bromine Atom (Halogenation): The presence of the bromine atom strictly classifies this molecule as a halogenated organic compound. Halogenated waste is significantly more expensive and complex to process because it requires specialized high-temperature incineration equipped with scrubbers. This prevents the environmental emission of toxic dioxins and corrosive hydrogen bromide (HBr) gas ([1]). Mixing this compound into a non-halogenated waste stream compromises the entire container and violates environmental regulations.

  • The Hydrazide Functional Group: The hydrazide moiety (-C(=O)NHNH2) acts as a potent reducing agent. If inadvertently combined with strong oxidizing agents (e.g., peroxides, nitric acid) in a mixed waste carboy, it can trigger a violent, gas-evolving exothermic reaction ([2]).

Quantitative Data: Waste Classification & PPE

Summarizing the logistical requirements ensures that personnel can quickly reference the necessary safety parameters before initiating any protocol.

Table 1: Chemical Properties & Logistical Implications

PropertyValueOperational Implication
Target Chemical 6-Bromo-5-methylnicotinohydrazideHandle as a reactive, halogenated organic.
Functional Hazards Halogen (Br), Hydrazide (-NHNH2)Segregate strictly from non-halogenated waste and strong oxidizers.
Physical State Solid (Powder)High risk of aerosolization; avoid dry sweeping or dust formation.
Waste Designation Halogenated Organic WasteMust be routed to an approved EHS hazardous waste contractor.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationSelf-Validation Check
Eye Protection Safety goggles (EN166/NIOSH approved)Ensure a tight seal around the eyes; verify no gaps exist.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Inspect for micro-tears and chemical degradation before handling.
Body Protection Flame-resistant laboratory coatConfirm coat is fully buttoned with sleeves covering the wrists.
Respiratory N95 or P100 particulate respiratorPerform a positive/negative pressure seal check prior to exposure.

Self-Validating Disposal Protocols

A self-validating protocol ensures that every action includes a built-in check to confirm its success and safety. Never pour this chemical down the drain ([3]).

Protocol A: Solid Waste Disposal (Powders & Consumables)

Use this protocol for pure powder, contaminated weigh boats, pipette tips, and Kimwipes.

  • Collection: Carefully collect contaminated consumables and residual powder. Do not use compressed air or dry sweeping, as this creates hazardous dust ([4]).

    • Validation: Visually confirm the workspace is completely free of particulate residue.

  • Containment: Place the collected material into a puncture-resistant, leak-proof secondary container explicitly designated for "Solid Halogenated Waste" ([1]).

    • Validation: Verify the container lid is securely threaded and the "Halogenated Waste" label is clearly visible, dated, and signed.

  • Staging: Transfer the container to the laboratory's satellite accumulation area.

    • Validation: Ensure the container is stored away from heat sources and incompatible chemicals, particularly strong oxidizers ([2]).

Protocol B: Liquid Waste Disposal (Solutions)

Use this protocol for liquid solutions containing 6-Bromo-5-methylnicotinohydrazide.

  • Compatibility Verification: Before transferring the solution, review the chemical log attached to the target liquid waste carboy.

    • Validation: Explicitly confirm the absence of strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) to prevent exothermic hydrazide decomposition ([2]).

  • Transfer: Using a funnel, slowly pour the solution into the "Liquid Halogenated Waste" carboy. Critical Note: Even if the compound is dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the brominated solute mandates that the entire solution be disposed of as halogenated waste ([3]).

    • Validation: Monitor the carboy for 30 seconds post-addition. The absence of gas evolution, bubbling, or heat generation validates a safe, compatible transfer.

  • Volume Management: Stop filling when the carboy reaches 3/4 capacity to allow for safe vapor expansion ([3]).

    • Validation: Check the liquid level against the carboy's volume demarcations. Cap the container securely and immediately update the waste log.

Protocol C: Emergency Spill Response
  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity ([4]).

    • Validation: Confirm the area is secured and no unprotected personnel are present.

  • Containment: Gently cover the spilled powder with an inert, damp absorbent material (e.g., sand or vermiculite) to prevent dust aerosolization ([5]).

    • Validation: Visually ensure no dry powder is exposed to ambient air currents.

  • Recovery: Shovel the absorbed mixture into a dedicated hazardous waste container using non-sparking tools ([6]).

    • Validation: Wipe the spill area with a damp paper towel, place the towel in the waste container, and confirm the surface is completely decontaminated.

Waste Routing Logic

Use the following decision matrix to quickly determine the correct disposal pathway for materials contaminated with 6-Bromo-5-methylnicotinohydrazide.

WasteRouting Start 6-Bromo-5-methylnicotinohydrazide Waste Generation State What is the physical state of the waste? Start->State Solid Solid Powder & Contaminated Consumables State->Solid Solid Liquid Dissolved in Liquid Solution State->Liquid Liquid SolidContainer Solid Halogenated Waste Receptacle Solid->SolidContainer SolventCheck What is the primary solvent? Liquid->SolventCheck EHSPickup EHS / Hazardous Waste Contractor Pickup SolidContainer->EHSPickup HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHaloSolvent LiquidContainer Liquid Halogenated Waste Carboy (*Bromine dictates category) HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer Solute contains Halogen LiquidContainer->EHSPickup

Decision matrix for the segregation and disposal of 6-Bromo-5-methylnicotinohydrazide waste.

References

  • Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL: [Link]

  • CHEM 350 Lab Manual Source: Athabasca University URL: [Link]

Sources

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